22-Hydroxycholesterol
説明
Contextualizing 22-Hydroxycholesterol as an Oxysterol within Sterol Biology
This compound is a member of the oxysterol family, which are oxidized derivatives of cholesterol. physiology.org These molecules are not merely byproducts of cholesterol metabolism but are crucial signaling molecules involved in a variety of physiological and pathological processes. mdpi.comscienceopen.com Oxysterols, including this compound, are intermediates in the synthesis of bile acids and steroid hormones from cholesterol. physiology.orgnih.gov They play significant roles in cholesterol homeostasis, immune system regulation, inflammation, and cell differentiation. mdpi.com
The formation of most oxysterols occurs through enzymatic reactions involving cytochrome P-450 species in the mitochondria or microsomes, or through non-enzymatic autoxidation. physiology.org Unlike cholesterol itself, certain oxysterols can act as ligands for nuclear receptors, which are transcription factors that regulate gene expression. physiology.orgmdpi.com This ability to bind to and activate receptors like the Liver X Receptors (LXRs) and Steroidogenic Factor 1 (SF-1) allows oxysterols to be key regulators of lipid metabolism and steroidogenesis. pnas.orgtandfonline.commdpi.com For instance, several endogenously produced oxysterols, such as 22(R)-hydroxycholesterol, are recognized as physiological ligands for LXRs, which are critical in managing cellular cholesterol levels. tandfonline.commdpi.com
Overview of Stereoisomers and Their Distinct Biological Relevance
The biological activity of this compound is highly dependent on its stereochemistry, specifically the orientation of the hydroxyl group at the C22 position. The two primary stereoisomers, 22(R)-hydroxycholesterol and 22(S)-hydroxycholesterol, exhibit markedly different physiological roles and are utilized distinctly in experimental research. acs.org This stereospecificity is a critical factor in their interaction with biological targets like enzymes and receptors. researchgate.net
22(R)-Hydroxycholesterol is an endogenous metabolic intermediate in the crucial biological pathway of steroid hormone synthesis from cholesterol. wikipedia.org The process, known as steroidogenesis, begins with the conversion of cholesterol to 22(R)-hydroxycholesterol by the enzyme cholesterol side-chain cleavage enzyme (P450scc). wikipedia.orgwikipedia.org This is followed by a subsequent hydroxylation to form 20α,22R-dihydroxycholesterol, which is then cleaved to produce pregnenolone (B344588), the universal precursor to all steroid hormones. wikipedia.orgwikipedia.org
Beyond its role as a steroidogenic intermediate, 22(R)-hydroxycholesterol is a potent agonist for Liver X Receptors (LXRs), particularly LXRα and LXRβ. caymanchem.compnas.org Activation of LXRs by 22(R)-hydroxycholesterol induces the expression of genes involved in cholesterol transport and metabolism, such as the ABCA1 reverse cholesterol transporter, which helps to inhibit cholesterol absorption. caymanchem.com This oxysterol is also known to activate the farnesoid X receptor (FXR), leading to the induction of the bile salt export pump (BSEP) expression. nih.govnih.gov Research has also highlighted its potential role in neuroprotection, where it was found to protect neuronal cells from beta-amyloid-induced cytotoxicity, a factor linked to Alzheimer's disease. nih.gov Furthermore, it has demonstrated antiproliferative effects on various cancer cell lines. nih.gov
| Biological Process | Receptor/Enzyme Interaction | Observed Effect/Function | Reference |
|---|---|---|---|
| Steroidogenesis | Cholesterol side-chain cleavage enzyme (P450scc) | Serves as a direct intermediate in the conversion of cholesterol to pregnenolone. | wikipedia.orgwikipedia.org |
| Cholesterol Homeostasis | Liver X Receptor (LXR) α and β | Acts as a potent agonist, inducing genes for cholesterol efflux and inhibiting absorption. | caymanchem.compnas.org |
| Bile Acid Homeostasis | Farnesoid X Receptor (FXR) | Induces expression of the bile salt export pump (BSEP). | nih.govnih.gov |
| Neuroprotection | Binds to beta-amyloid peptide | Protects neuronal cells from beta-amyloid-induced toxicity. | nih.gov |
| Cancer Cell Proliferation | Liver X Receptor (LXR) | Inhibits the proliferation of various human cancer cell lines. | nih.gov |
| Chondrogenesis | LXR signaling pathways | Stimulates chondrogenesis in human adipose-derived mesenchymal stem cells. | mdpi.com |
In stark contrast to its (R)-stereoisomer, 22(S)-hydroxycholesterol is a synthetic oxysterol that exhibits distinct biological activities and is primarily used as an experimental tool. caymanchem.com While it can bind to LXRs with high affinity, it does not activate them in the same way as the (R)-isomer. pnas.org In fact, switching the stereochemistry from the naturally occurring R to the synthetic S configuration leads to a complete loss of LXR transactivation. pnas.org This unique property makes 22(S)-hydroxycholesterol a valuable modulator for studying LXR-regulated processes.
Research has shown that 22(S)-hydroxycholesterol has cell-type-specific effects on lipid and glucose metabolism. nih.gov For example, it can decrease lipogenesis in myotubes and hepatocytes while increasing it in adipocytes. nih.gov It has also been found to reduce fatty acid synthase activity and decrease the synthesis of triacylglycerol and diacylglycerol in human myoblasts. caymanchem.com These differential effects highlight its complex role as a modulator of metabolic pathways. caymanchem.comnih.gov Furthermore, derivatives of 22(S)-hydroxycholesterol have been investigated for their potential in cancer research, specifically for their ability to inhibit the Sonic Hedgehog (Shh) signaling pathway. The osteogenic potential of 22(S)-hydroxycholesterol, particularly in combination with other oxysterols, has also been noted in the context of bone cell differentiation. mdpi.comnih.gov
| Area of Application | Mechanism/Interaction | Observed Effect/Finding | Reference |
|---|---|---|---|
| LXR Modulation | Binds to LXRs without significant transactivation | Used experimentally to study LXR-mediated gene regulation and its downstream effects. | pnas.orgsigmaaldrich.com |
| Lipid Metabolism | Modulates lipogenic gene expression | Exerts cell-type specific effects, such as decreasing lipogenesis in myotubes and hepatocytes. | caymanchem.comnih.gov |
| Glucose Metabolism | Influences glucose uptake | Increases glucose uptake in myotubes. | nih.gov |
| Cancer Research | Inhibition of Sonic Hedgehog (Shh) signaling | Derivatives of 22(S)-HC show potential for targeting specific cancer pathways. | |
| Osteogenesis | Modulation of differentiation pathways | In combination with other oxysterols, it can influence the osteogenic differentiation of mesenchymal stem cells. | mdpi.comnih.gov |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25?,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAXNJLEKLXNO-UKNNTIGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(CCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904340 | |
| Record name | 22-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17711-16-9 | |
| Record name | 22-Hydroxycholesterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017711169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22-Hydroxycholesterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ9HV8VPD2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Endogenous Metabolism of 22 Hydroxycholesterol
Enzymatic Pathways of 22-Hydroxycholesterol Formation from Cholesterol
The initial and rate-limiting step in the conversion of cholesterol into steroid hormones is its enzymatic modification to produce pregnenolone (B344588). This process begins with the hydroxylation of cholesterol at the C22 position, yielding this compound.
Central Role of Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc)
The enzyme responsible for the synthesis of this compound is the cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. nih.govwikipedia.org This enzyme, a member of the cytochrome P450 superfamily, is located on the inner mitochondrial membrane. wikipedia.orgnih.govdrugbank.com CYP11A1 catalyzes the first of three sequential oxidative reactions that ultimately convert cholesterol into pregnenolone. nih.govnih.gov The first reaction is the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. nih.govnih.gov This is followed by a second hydroxylation at the C20 position to create 20α,22R-dihydroxycholesterol, and finally, the cleavage of the bond between carbons 20 and 22 to produce pregnenolone and isocaproaldehyde. wikipedia.orgnih.govoup.com A single enzyme, CYP11A1, is responsible for all three of these steps. oup.com
Stereospecificity of Enzymatic Hydroxylation at C22
The enzymatic hydroxylation of cholesterol by CYP11A1 is a highly specific process. The reaction exclusively produces the (22R) stereoisomer of hydroxycholesterol. wikipedia.orgnih.govnih.gov This stereospecificity is crucial for the subsequent enzymatic reactions in the steroidogenic pathway. Studies have confirmed the formation of (22R)-22-hydroxycholesterol and its subsequent conversion to (20R,22R)-20,22-dihydroxycholesterol. nih.gov The alternative stereoisomer, (22S)-hydroxycholesterol, has been shown to inhibit the conversion of cholesterol, suggesting it can bind to the enzyme but is not a productive intermediate. nih.gov
Electron Donors and Mitochondrial Environment Requirements for CYP11A1 Activity
Crucially, research has demonstrated that CYP11A1 can only function effectively within the mitochondria. nih.govnih.gov Attempts to express the enzyme in other cellular compartments, such as the endoplasmic reticulum, resulted in inactive protein, even when co-expressed with necessary electron transport components. nih.govnih.gov This indicates that the specific biochemical environment of the mitochondria is essential for the proper folding, stability, or catalytic function of P450scc. nih.govnih.govpnas.org
| Component | Type | Function | Location |
| CYP11A1 (P450scc) | Heme-containing monooxygenase | Catalyzes the conversion of cholesterol to pregnenolone | Inner mitochondrial membrane |
| Adrenodoxin (B1173346) Reductase | FAD-containing enzyme | Transfers electrons from NADPH to Adrenodoxin | Mitochondrial matrix |
| Adrenodoxin | Iron-sulfur protein | Shuttles electrons from Adrenodoxin Reductase to CYP11A1 | Mitochondrial matrix |
| NADPH | Coenzyme | Provides reducing equivalents (electrons) | Mitochondrial matrix |
Integration into Steroid Hormone Biosynthesis Pathways
The formation of this compound is not an endpoint but rather the committed step that channels cholesterol into the vast and complex network of steroid hormone production.
This compound as a Key Intermediate in Pregnenolone Synthesis
This compound is an obligate intermediate in the conversion of cholesterol to pregnenolone. wikipedia.orgtaylorandfrancis.comnih.gov As established, CYP11A1 first hydroxylates cholesterol to form (22R)-22-hydroxycholesterol. nih.govnih.gov The same enzyme then catalyzes a second hydroxylation of this intermediate to form 20α,22R-dihydroxycholesterol. nih.govnih.gov Finally, CYP11A1 cleaves the side chain of the dihydroxy intermediate to yield pregnenolone. nih.govnih.gov The entire three-step reaction is highly processive, meaning the intermediates (22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol) generally remain bound to the enzyme's active site until the final product, pregnenolone, is formed. researchgate.net
The sequential reaction catalyzed by CYP11A1 is as follows:
Cholesterol + O₂ + NADPH + H⁺ → (22R)-22-Hydroxycholesterol + NADP⁺ + H₂O reactome.org
(22R)-22-Hydroxycholesterol + O₂ + NADPH + H⁺ → (20R,22R)-20,22-Dihydroxycholesterol + NADP⁺ + H₂O
(20R,22R)-20,22-Dihydroxycholesterol + O₂ + NADPH + H⁺ → Pregnenolone + Isocaproaldehyde + NADP⁺ + H₂O
Downstream Metabolic Fates Leading to Other Steroid Hormones
Pregnenolone is the universal precursor to all classes of steroid hormones. wikipedia.orgnih.gov Once synthesized from cholesterol via the this compound intermediate, pregnenolone can be metabolized through various pathways in the adrenal glands, gonads, and other steroidogenic tissues to produce a wide array of biologically active hormones. nih.gov
These pathways involve a series of enzymatic modifications catalyzed by other cytochrome P450 enzymes and hydroxysteroid dehydrogenases. nih.gov The major classes of steroid hormones derived from pregnenolone include:
Progestogens: Such as progesterone.
Glucocorticoids: Such as cortisol, which regulates metabolism and immune function.
Mineralocorticoids: Such as aldosterone, which controls blood pressure and electrolyte balance.
Androgens: Such as testosterone (B1683101).
Estrogens: Such as estradiol.
Therefore, the initial biosynthesis of this compound is the gateway to the production of all these essential steroid hormones.
| Precursor | Intermediate(s) | Final Product(s) | Key Function |
| Cholesterol | This compound , 20,22-Dihydroxycholesterol | Pregnenolone | Precursor to all steroid hormones |
| Pregnenolone | Progesterone, 17α-hydroxyprogesterone | Cortisol, Aldosterone | Stress response, Blood pressure regulation |
| Pregnenolone | Dehydroepiandrosterone (DHEA) | Testosterone, Estradiol | Development and reproductive function |
Intermediacy in Broader Cholesterol Metabolism Pathways
Contribution to Bile Acid Biosynthesis Pathways
Oxysterols are recognized as intermediates in the synthesis of bile acids from cholesterol. nih.govnih.gov However, the metabolism of this compound is primarily directed towards steroid hormones, distinguishing it from other hydroxycholesterols that are major precursors for bile acid production. nih.gov The contribution of this compound to bile acid metabolism is not as a direct precursor but as a regulatory molecule.
Specifically, 22(R)-hydroxycholesterol has been identified as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that plays a vital role in regulating the genes involved in bile acid synthesis and transport. nih.govtaylorandfrancis.com Research has shown that 22(R)-hydroxycholesterol can induce the expression of the Bile Salt Export Pump (BSEP). nih.govnih.gov BSEP is a critical protein responsible for the secretion of bile acids from liver cells, which is a rate-limiting step in their circulation. nih.gov The induction of BSEP by 22(R)-hydroxycholesterol is mediated through the activation of FXR, not the liver X receptor (LXR). nih.govnih.gov This finding demonstrates an important, albeit indirect, contribution of this compound to the regulation of bile acid flow.
Table 1: Key Nuclear Receptors in Bile Acid Regulation
| Receptor | Function in Bile Acid Metabolism | Interaction with this compound |
|---|---|---|
| Farnesoid X Receptor (FXR) | Regulates bile acid synthesis and transport; induces BSEP expression. mdpi.com | Acts as a ligand, activating FXR to induce BSEP expression. nih.govnih.gov |
| Liver X Receptor (LXR) | Primarily regulates cholesterol homeostasis; can influence some aspects of bile acid metabolism. nih.gov | 22(R)-hydroxycholesterol is a potent LXR agonist, but LXR does not mediate BSEP induction by this oxysterol. nih.gov |
Interplay with Systemic and Cellular Cholesterol Homeostasis Regulation
This compound plays a more direct and multifaceted role in the maintenance of cellular and systemic cholesterol balance. This regulation is achieved through its interaction with two principal molecular systems: Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Activation of Liver X Receptors (LXRs): 22(R)-hydroxycholesterol is a potent endogenous agonist for LXRs. nih.govtaylorandfrancis.comcaymanchem.com LXRs are nuclear receptors that function as cellular cholesterol sensors. When activated by oxysterols like 22(R)-hydroxycholesterol, LXRs form a complex with the retinoid X receptor (RXR) and bind to specific DNA sequences to control the expression of genes involved in cholesterol transport and metabolism. taylorandfrancis.comcaymanchem.com A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which promotes the efflux of cholesterol from cells to high-density lipoprotein (HDL), a critical step in reverse cholesterol transport. taylorandfrancis.comcaymanchem.comnih.gov By activating LXR, 22(R)-hydroxycholesterol enhances this efflux process, helping to prevent the accumulation of excess cellular cholesterol. caymanchem.com
Suppression of SREBP-2 Processing: The second major mechanism involves the inhibition of the Sterol Regulatory Element-Binding Protein-2 (SREBP-2). SREBP-2 is a key transcription factor that activates the expression of genes required for cholesterol biosynthesis and uptake, including HMG-CoA reductase and the LDL receptor. nih.govnih.govmdpi.com Side-chain oxysterols, including this compound, can suppress the activity of SREBP-2. nih.govresearchgate.net They do this by promoting the binding of the SREBP-2/SCAP complex to the INSIG protein in the endoplasmic reticulum, which prevents the complex from moving to the Golgi for the proteolytic cleavage required to activate SREBP-2. nih.gov By inhibiting the maturation of SREBP-2, this compound effectively downregulates the cell's own cholesterol production and uptake, providing a crucial feedback mechanism to maintain homeostasis. nih.govresearchgate.net
Table 2: Regulatory Actions of this compound on Cholesterol Homeostasis
| Regulatory Target | Mechanism of Action | Overall Effect on Cholesterol Levels |
|---|---|---|
| Liver X Receptor (LXR) | Binds to and activates LXR, promoting the transcription of genes like ABCA1. caymanchem.comresearchgate.net | Decreases cellular cholesterol by promoting efflux. caymanchem.com |
| Sterol Regulatory Element-Binding Protein-2 (SREBP-2) | Inhibits the proteolytic processing and activation of SREBP-2. nih.govresearchgate.net | Decreases cellular cholesterol by reducing endogenous synthesis and uptake. nih.gov |
Molecular Mechanisms of Action and Cellular Regulation
Nuclear Receptor Interactions and Transcriptional Control
The biological activities of 22-Hydroxycholesterol are mediated through its direct binding to and activation of members of the nuclear receptor superfamily, particularly the Liver X Receptors (LXRs) and the Farnesoid X Receptor (FXR).
This compound is a well-established endogenous agonist for both LXR isoforms, LXRα and LXRβ. nih.govresearchgate.net These receptors are critical sensors of cellular cholesterol levels, and their activation by ligands like this compound is a pivotal step in maintaining cholesterol balance. nih.govki.se
Oxysterols, including this compound, are recognized as natural ligands that activate both LXRα and LXRβ. nomuraresearchgroup.com The stereochemistry of the hydroxyl group at the 22-position significantly influences this activity. The 22(R)-hydroxycholesterol stereoisomer is a potent and naturally occurring agonist for both LXRα and LXRβ. nih.govoup.comnih.gov Upon binding, it initiates a conformational change in the receptor's ligand-binding domain, which is the first step in a series of events leading to gene transcription. While 22(R)-hydroxycholesterol is a recognized LXR ligand, other oxysterols such as 24(S)-hydroxycholesterol and 24(S),25-epoxycholesterol also serve as physiological activators. elsevierpure.com
| Oxysterol Ligand | Target Receptor | Observed Activity |
|---|---|---|
| 22(R)-Hydroxycholesterol | LXRα, LXRβ | Potent endogenous agonist. nih.govoup.com |
| 24(S)-Hydroxycholesterol | LXRα, LXRβ | Physiological activator. elsevierpure.com |
| 24(S),25-Epoxycholesterol | LXRα, LXRβ | Physiological activator. elsevierpure.com |
| 27-Hydroxycholesterol | LXRα, LXRβ | Endogenous LXR agonist. nih.gov |
LXRs function as obligate heterodimers with the Retinoid X Receptor (RXR). nomuraresearchgroup.comnih.gov In the absence of a ligand, the LXR/RXR heterodimer is often bound to DNA at specific sequences known as LXR response elements (LXREs) within the promoter regions of target genes. This binding is associated with corepressor proteins that silence gene transcription.
The binding of an agonist, such as 22(R)-hydroxycholesterol, to the LXR portion of the heterodimer induces a critical conformational change. This change facilitates the dissociation of corepressor molecules and the subsequent recruitment of coactivator proteins. This fully assembled complex then initiates the transcription of LXR target genes. oup.com This process of transactivation is responsible for upregulating genes involved in reverse cholesterol transport, such as the ATP-binding cassette transporters ABCA1 and ABCG1. nih.govnih.gov For instance, studies in macrophages have shown that treatment with 22(R)-hydroxycholesterol and an RXR agonist (9-cis-retinoic acid) leads to a potent, synergistic induction of the ABCA1 promoter. nih.gov
A central mechanism of LXR activation by this compound involves the displacement of corepressor complexes. In the unliganded state, the LXR/RXR heterodimer is associated with corepressors like the Nuclear Receptor Corepressor (NCoR), which recruit histone deacetylases to maintain a repressive chromatin state. The binding of this compound to the LXR ligand-binding pocket alters the receptor's surface topology, reducing its affinity for corepressors and promoting their release. Subsequently, coactivator proteins, which possess histone acetyltransferase activity, are recruited, leading to chromatin decompaction and transcriptional activation. However, under certain inflammatory conditions, ligand-dependent SUMOylation of LXR can prevent the dissociation of the NCoR corepressor complex, adding a layer of complexity to its regulatory function. ki.se
While primarily known as an LXR agonist, compelling evidence demonstrates that 22(R)-hydroxycholesterol also functions as a ligand for the Farnesoid X Receptor (FXR), a key regulator of bile acid synthesis and transport. nih.govnih.gov This activity expands the regulatory scope of this compound beyond cholesterol efflux to include direct control over bile acid homeostasis.
One of the most significant FXR target genes is the Bile Salt Export Pump (BSEP, or ABCB11), which is responsible for secreting bile salts from hepatocytes into the bile canaliculi. nih.govnih.gov Research has demonstrated that 22(R)-hydroxycholesterol markedly induces the expression of BSEP. nih.govnih.gov
Initial hypotheses suggested this induction occurred via LXR activation, but studies using human primary hepatocytes and hepatoma cells revealed that the upregulation of BSEP by 22(R)-hydroxycholesterol is mediated through FXR, not LXR. nih.govnih.gov In these studies, treatment with 22(R)-hydroxycholesterol led to a significant increase in BSEP mRNA levels. nih.gov Further investigation showed that the BSEP promoter's activity was strongly induced by 22(R)-hydroxycholesterol only in the presence of FXR. nih.govnih.gov This effect is dependent on a specific FXR response element, an inverted repeat separated by one nucleotide (IR-1), located in the BSEP promoter. Mutation of this IR-1 element significantly diminished the promoter's response to 22(R)-hydroxycholesterol induction. nih.govnih.gov
| Experimental Finding | Mediating Receptor | Mechanism | Reference |
|---|---|---|---|
| 22(R)-OHC treatment increased BSEP mRNA levels up to 5-fold in human hepatocytes. | FXR | Transcriptional upregulation. | nih.gov |
| BSEP promoter activity was markedly induced by 22(R)-OHC in the presence of FXR, but not LXRα or LXRβ. | FXR | Direct transactivation of the BSEP promoter by the 22(R)-OHC-activated FXR. | nih.govnih.gov |
| Mutation of the IR-1 element in the BSEP promoter significantly reduced the response to 22(R)-OHC. | FXR | Demonstrates the requirement of direct binding of the activated FXR to the IR-1 site for induction. | nih.govnih.gov |
| Site-directed mutagenesis of the FXR ligand-binding domain revealed that 22(R)-OHC and the bile acid CDCA have different binding characteristics. | FXR | Suggests distinct molecular interactions within the FXR ligand-binding pocket. | nih.govnih.gov |
Modulation of Intracellular Signaling Pathways and Cellular Responses
Effects on Lipid and Glucose Metabolic Pathways
This compound isomers, 22(R)-HC and 22(S)-HC, exert distinct effects on lipid metabolism, particularly in human myotubes. nih.gov While the synthetic LXR agonist T0901317 promotes the formation of diacylglycerol and triacylglycerol, 22(R)-HC has no effect, and 22(S)-HC actively reduces their formation. nih.gov This differential regulation extends to the expression of genes involved in lipogenesis and lipid handling. T0901317 increases the expression of fatty acid transporter CD36, stearoyl-CoA desaturase-1, and fatty acid synthase (FAS), whereas 22(R)-HC does not alter their expression, and 22(S)-HC reduces it. nih.gov However, both 22(R)-HC and T0901317 increase the gene expression of LXRα, sterol regulatory element-binding protein 1c (SREBP-1c), and the ATP-binding cassette transporter A1 (ABCA1). nih.gov
As an agonist for Liver X Receptors (LXRs), 22(R)-HC is also implicated in glucose metabolism. taylorandfrancis.com LXR activation in adipose tissues can induce the expression of glucose transporter type 4 (GLUT4), which may improve insulin (B600854) sensitivity. taylorandfrancis.com Furthermore, RORγ, for which this compound is an agonist, is involved in the regulation of glucose metabolism genes. nih.gov For example, the related receptor RORα, which also binds oxysterols, regulates the glucose-6-phosphatase (G6Pase) gene, a key enzyme in glucose homeostasis. nih.gov These findings suggest that this compound can influence both lipid and glucose metabolic pathways through its interaction with multiple nuclear receptors.
Table 2: Differential Effects of this compound Isomers and T0901317 on Lipid Metabolism in Human Myotubes
| Parameter | T0901317 (LXR Agonist) | 22(R)-Hydroxycholesterol | 22(S)-Hydroxycholesterol |
| Diacylglycerol (DAG) & Triacylglycerol (TAG) Formation | Increased | No effect | Reduced nih.gov |
| CD36 Gene Expression | Increased | No change | Reduced nih.gov |
| SCD-1 Gene Expression | Increased | No change | Reduced nih.gov |
| FAS Gene Expression | Increased | No change | Reduced nih.gov |
| LXRα Gene Expression | Increased | Increased | Little effect nih.gov |
| SREBP-1c Gene Expression | Increased | Increased | Little effect nih.gov |
| ABCA1 Gene Expression | Increased | Increased | Little effect nih.gov |
Impact on Reverse Cholesterol Transport and Efflux Mechanisms
A cornerstone of the physiological function of 22(R)-hydroxycholesterol is its potent induction of genes central to reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues for excretion. Through its activation of LXRs, 22(R)-HC transcriptionally upregulates the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govtaylorandfrancis.com
These transporters are critical for the first steps of cholesterol efflux from cells, particularly macrophages. LXR/RXR heterodimers, activated by 22(R)-HC, bind to LXREs in the promoter regions of both the ABCA1 and ABCG1 genes, driving their expression. nih.gov This mechanism has been demonstrated in various cell types, including macrophages, which are key players in the development of atherosclerosis. nih.govoup.com The induction of these transporters is a primary mechanism by which LXR agonists exert their anti-atherogenic effects. In human myotubes, 22(R)-HC was also shown to increase the gene expression of ABCA1. researchgate.net
| Compound | Target Gene | Effect on Expression | Mediating Receptor | Reference |
|---|---|---|---|---|
| 22(R)-Hydroxycholesterol | ABCA1 | Increase | LXR | nih.govresearchgate.nettaylorandfrancis.com |
| 22(R)-Hydroxycholesterol | ABCG1 | Increase | LXR | nih.govtaylorandfrancis.com |
The upregulation of ABCA1 and ABCG1 by 22(R)-hydroxycholesterol is fundamental to maintaining cholesterol homeostasis in macrophages. These cells can become lipid-laden foam cells when they accumulate excess cholesterol, a hallmark of atherosclerotic plaques. The LXR-mediated induction of ABCA1 and ABCG1 provides a robust mechanism for these cells to efflux excess cholesterol. nih.govoup.com
ABCA1 facilitates the transfer of cellular phospholipids (B1166683) and cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), forming nascent high-density lipoprotein (HDL) particles. nih.gov ABCG1, in turn, promotes the efflux of cholesterol to more mature HDL particles. nih.gov By stimulating the expression of both transporters, 22(R)-hydroxycholesterol enhances the capacity of macrophages to unload cholesterol, thereby preventing their transformation into foam cells and contributing to the regression of atherosclerotic lesions. nih.gov This LXR-dependent pathway is a critical component of the body's natural defense against cholesterol overload in the arterial wall. nih.govfrontiersin.org
Involvement in Other Key Signaling Cascades
The oxysterol this compound is an intermediate in the biosynthesis of steroid hormones from cholesterol. wikipedia.org Beyond this primary metabolic role, it is involved in the modulation of several critical signaling pathways, influencing cellular responses and functions.
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 MAPK)
While direct studies isolating the effect of this compound on MAPK pathways are limited, research on dietary mixtures of oxysterols provides insight into their collective inflammatory potential. In differentiated Caco-2 colonic epithelial cells, a mixture of oxysterols representative of a diet high in cholesterol oxidation products was shown to exert pro-inflammatory effects primarily through the activation of specific signaling pathways. unito.it
Investigations into the specific MAPK pathways activated revealed that the p38 MAPK pathway was highly responsive to oxysterol exposure. unito.it The phosphorylation and activation of p38 began within the first hour of treatment, peaked after two hours, and then gradually returned to baseline levels. unito.it In contrast, the same oxysterol mixture induced only minor activation of the JNK pathway and no significant activation of the ERK pathway. unito.it This suggests that within a complex mixture, certain oxysterols can lead to a signaling cascade where p38 MAPK activation plays a major role in the subsequent inflammatory response. unito.it
| MAPK Pathway | Activation Level by Oxysterol Mixture | Key Finding |
|---|---|---|
| p38 MAPK | High | Showed the highest response to oxysterol exposure, with activation peaking at 2 hours. unito.it |
| JNK | Low | Demonstrated little activation in response to the oxysterol mixture. unito.it |
| ERK1/2 | None | Showed no activation in the presence of the oxysterol mixture. unito.it |
Perturbation of G-Protein Coupled Receptor (GPCR) Signaling (e.g., CXCR4)
This compound significantly perturbs the signaling of the chemokine receptor CXCR4, a GPCR crucial for processes like cell migration and immune responses. nih.gov Specifically, the tail-oxidized sterol 22(R)-hydroxycholesterol has been identified as a potent inhibitor of CXCR4 function. mdpi.com
In studies using HeLa cells, treatment with 22(R)-hydroxycholesterol led to a near-complete loss of signaling in response to the receptor's natural ligand, CXCL12 (also known as SDF-1alpha). mdpi.com This inhibitory effect was demonstrated by the complete abolishment of CXCL12-mediated calcium signaling, a critical downstream event in the CXCR4 pathway. mdpi.com Further research confirmed these findings in human T-cell lines, where this compound was shown to:
Significantly reduce the binding of the ligand CXCL12 to the CXCR4 receptor. nih.gov
Inhibit intracellular calcium mobilization following receptor stimulation. nih.gov
Impede cell migration in response to CXCL12. nih.gov
The mechanism for this inhibition does not appear to involve changes in the receptor's conformation or expression levels. nih.gov Instead, it is proposed that the incorporation of this compound into the cell membrane alters the local lipid environment, thereby impairing the receptor's ability to bind its ligand and transduce signals effectively. nih.gov A dose-response analysis revealed a direct correlation between the concentration of 22(R)-OHC and the inhibition of CXCR4 signaling.
| CXCR4 Signaling Event | Effect of this compound | Cell Type Studied |
|---|---|---|
| Ligand (CXCL12) Binding | Significantly reduced nih.gov | Human T-cell lines, PBMCs nih.gov |
| Intracellular Calcium Mobilization | Inhibited / Abolished nih.govmdpi.com | Human T-cell lines, HeLa cells nih.govmdpi.com |
| Cell Migration | Inhibited nih.gov | Human T-cell lines nih.gov |
Role in Mitochondrial Function and Bioenergetics
As a direct intermediate in the conversion of cholesterol to steroid hormones, this compound is intrinsically linked to mitochondrial function. wikipedia.org
Influence on Mitochondrial Activity and Biogenesis Markers
The primary role of this compound in mitochondrial activity is serving as a substrate for the mitochondrial enzyme cholesterol side-chain cleavage enzyme (P450scc). wikipedia.org This enzyme, located in the inner mitochondrial membrane, catalyzes the conversion of cholesterol first to 22R-hydroxycholesterol, and then to pregnenolone (B344588), the precursor for all steroid hormones. wikipedia.orgnih.gov The ability of exogenously supplied 22R-hydroxycholesterol to increase testosterone (B1683101) production in rat Leydig cells indicates that the compound can gain access to the mitochondria and be readily metabolized by this enzymatic pathway. taylorandfrancis.com This directly demonstrates its role in a key mitochondrial metabolic process. taylorandfrancis.com
However, the influence of this compound on markers of mitochondrial biogenesis—the process of generating new mitochondria—is not well-documented. Key transcriptional regulators of mitochondrial biogenesis include PGC-1alpha, Nuclear Respiratory Factor 1 (NRF-1), and Mitochondrial Transcription Factor A (TFAM). nih.govfrontiersin.org Current research has not established a direct link between this compound and the expression or activity of these specific markers.
Effects on Intracellular ATP Content and Mitochondrial Membrane Potential
Similarly, the mitochondrial membrane potential (ΔΨm), which is critical for driving ATP synthesis, can be affected by the accumulation of lipids in the mitochondrial membranes. nih.gov High levels of cholesterol loading in liver mitochondria have been shown to decrease the mitochondrial membrane potential. nih.gov However, specific studies detailing the direct impact of physiological concentrations of this compound on the mitochondrial membrane potential are lacking. Therefore, its precise role in modulating these fundamental aspects of cellular bioenergetics remains an area for further investigation.
Regulation of Intracellular Reactive Oxygen Species (ROS) Production
The synthesis of this compound is intrinsically linked to mitochondrial activity, a primary site of reactive oxygen species (ROS) generation within the cell. The enzymatic conversion of cholesterol to this compound is catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1), which is part of a mitochondrial P450 system. scilit.comresearchgate.net This system receives electrons from NADPH through adrenodoxin (B1173346) reductase and adrenodoxin, which can leak electrons to molecular oxygen, resulting in the production of superoxide (B77818) radicals and other ROS. scilit.comresearchgate.net Consequently, the process of steroidogenesis itself, including the formation of this compound, is a source of ROS under normal physiological conditions. researchgate.net
The table below summarizes findings on the impact of 22(R)-hydroxycholesterol on ROS production in a cellular model.
Impact on Mitochondrial Respiratory Chain Complexes
The synthesis of this compound is functionally connected to the mitochondrial respiratory chain, as the CYP11A1 enzyme system requires electrons transferred from NADPH via the electron transport chain components adrenodoxin reductase and adrenodoxin. scilit.com This electron flow is essential for the hydroxylation reactions that convert cholesterol into this compound and subsequently into pregnenolone. researchgate.netnih.gov
The table below summarizes findings related to the broader context of the steroidogenic enzyme CYP11A1 and its relationship with the mitochondrial respiratory chain.
Biological and Physiological Roles of 22 Hydroxycholesterol
Critical Role in Endocrine Regulation and Steroidogenesis
The conversion of cholesterol into steroid hormones is a fundamental process in endocrinology, occurring in specialized tissues such as the adrenal glands, gonads, and placenta. 22-Hydroxycholesterol is a pivotal, transient intermediate in the initial, rate-limiting step of this entire process. wikipedia.orgnih.gov
The biosynthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone (B344588). wikipedia.orgnih.govnih.gov This transformation is not a single reaction but a three-step process catalyzed by a single enzyme complex located on the inner mitochondrial membrane: the cholesterol side-chain cleavage enzyme, also known as CYP11A1 or P450scc. nih.govnih.govuniprot.orgoup.com
The sequence of reactions is as follows:
First Hydroxylation: CYP11A1 first hydroxylates cholesterol at the C22 position to form 22R-hydroxycholesterol. wikipedia.orgnih.govuniprot.orgoup.com
Second Hydroxylation: The same enzyme then hydroxylates 22R-hydroxycholesterol at the C20 position, yielding 20α,22R-dihydroxycholesterol. wikipedia.orgnih.gov
Side-Chain Cleavage: Finally, CYP11A1 cleaves the bond between C20 and C22 of 20α,22R-dihydroxycholesterol, releasing pregnenolone and isocaproaldehyde. wikipedia.orgoup.com
This series of reactions is highly processive, meaning the intermediate products, including 22R-hydroxycholesterol, are tightly bound to the enzyme and rapidly converted to the next in the sequence without significant release. nih.gov
In the adrenal cortex, the production of all steroid hormones—glucocorticoids (like cortisol), mineralocorticoids (like aldosterone), and adrenal androgens—is dependent on the initial synthesis of pregnenolone from cholesterol. nih.govrose-hulman.edu The conversion of cholesterol to 22R-hydroxycholesterol is the first step in this crucial pathway. nih.gov Studies using bovine adrenal preparations have been instrumental in identifying 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol as the key intermediates in this transformation catalyzed by mitochondrial CYP11A1. nih.gov The regulation of this step by hormones like adrenocorticotropic hormone (ACTH) is a primary control point for the entire cascade of adrenal steroid synthesis. rose-hulman.edunih.gov
The gonads—testes in males and ovaries in females—are major sites of sex steroid production. In the Leydig cells of the testes, the synthesis of testosterone (B1683101) also begins with the CYP11A1-mediated conversion of cholesterol to pregnenolone, with 22R-hydroxycholesterol as the obligatory intermediate. nih.govuwyo.eduresearchgate.net Pregnenolone is then further metabolized through a series of enzymatic steps to produce testosterone. uwyo.edu
Research has shown that providing Leydig cells with exogenous 22R-hydroxycholesterol can bypass the initial, regulated steps of cholesterol transport into the mitochondria, leading to a significant increase in testosterone production. nih.govtaylorandfrancis.comnih.gov This demonstrates the compound's direct role as a substrate in the steroidogenic pathway. The metabolism of this compound to testosterone in Leydig cells is influenced by factors such as luteinizing hormone (LH) and is dependent on intracellular signaling molecules. nih.govnih.gov
| Step | Substrate | Enzyme | Intermediate/Product | Location |
|---|---|---|---|---|
| 1 | Cholesterol | CYP11A1 (P450scc) | 22R-Hydroxycholesterol | Inner Mitochondrial Membrane |
| 2 | 22R-Hydroxycholesterol | CYP11A1 (P450scc) | 20α,22R-Dihydroxycholesterol | Inner Mitochondrial Membrane |
| 3 | 20α,22R-Dihydroxycholesterol | CYP11A1 (P450scc) | Pregnenolone | Inner Mitochondrial Membrane |
The placenta is a vital endocrine organ during pregnancy, producing large amounts of hormones, particularly progesterone, which is essential for maintaining pregnancy. This production relies on the placental synthesis of pregnenolone from cholesterol. nih.gov The CYP11A1 enzyme is highly expressed in the placenta, where it converts cholesterol to pregnenolone via the 22R-hydroxycholesterol intermediate. nih.gov
Oxysterols, including 22R-hydroxycholesterol, are present in the placenta and are also found in fetal circulation (umbilical cord blood). nih.govnih.gov These molecules may play a role in regulating cholesterol transport and metabolism within the feto-placental unit. oup.comuwa.edu.au While high levels of certain oxysterols can be detrimental to fetal development, their regulated production is integral to normal placental function and, by extension, to the proper development of the fetus. nih.gov
Contributions to Cellular Differentiation and Development
Beyond its role as a metabolic intermediate, this compound has been identified as a signaling molecule that can actively direct the differentiation of stem and progenitor cells into more specialized cell types, notably bone and neural lineages.
Several studies have demonstrated that both 22(R)- and 22(S)-hydroxycholesterol are potent inducers of osteogenic differentiation, the process by which progenitor cells develop into osteoblasts (bone-forming cells). nih.gov This effect has been observed in various types of pluripotent mesenchymal stem cells (MSCs).
The primary mechanism for this action is the activation of the Hedgehog (Hh) signaling pathway. nih.gov The Hedgehog pathway is crucial for embryonic development and tissue regeneration. This compound activates this pathway, leading to the upregulation of key transcription factors that drive bone formation, such as Runx2. This directed differentiation promotes the expression of osteogenic markers and ultimately leads to the formation of mineralized bone matrix. nih.gov
| Cell Type | Effect of this compound | Key Signaling Pathway | Resulting Cell Lineage | Associated Markers |
|---|---|---|---|---|
| Mesenchymal Stem Cells (MSCs) | Induces differentiation | Hedgehog (Hh) Signaling | Osteoblasts | Runx2, Alkaline Phosphatase |
| Human NT2 Precursor Cells | Induces differentiation | LXR-independent | Neurons and Astrocytes | NF200, MAP2 (Neuronal), GFAP (Astrocytic) |
| Human MSCs | Induces differentiation | Not specified | Dopaminergic Neurons | MAP2, TH, DAT |
Research has shown that 22R-hydroxycholesterol can direct the fate of neural precursor cells. Specifically, it has been found to inhibit the proliferation of human Ntera2/D1 (NT2) teratocarcinoma precursor cells and induce them to differentiate into both "neuron-like" and "astrocyte-like" cells. nih.gov This differentiation is marked by an increased expression of specific cellular markers:
Neuronal Markers: Neurofilament protein (NF200) and microtubule-associated protein 2 (MAP2). nih.gov
Astrocytic Marker: Glial fibrillary acidic protein (GFAP). nih.gov
This effect is stereospecific, as the 22S enantiomer does not induce differentiation, suggesting a specific molecular interaction. nih.gov Interestingly, this action appears to be independent of the liver X receptors (LXR), which are common targets for other oxysterols, indicating a distinct signaling mechanism for 22R-hydroxycholesterol in neural differentiation. nih.gov Further studies have also shown that this compound can efficiently guide human mesenchymal stem cells toward a dopaminergic neuronal fate, which is relevant for potential applications in studying neurodegenerative diseases. biorxiv.org
Inhibition of Cell Proliferation in Specific Cell Types
22(R)-Hydroxycholesterol has been observed to inhibit the proliferation of human Ntera2/D1 teratocarcinoma precursor cells (NT2) nih.gov. This inhibitory effect is accompanied by the induction of differentiation in these cells, leading them to develop into "neuron-like" or "astrocyte-like" cells nih.gov. This process is marked by increased expression of several proteins, including neurofilament protein NF200 and microtubule-associated protein type II (MAP2) a and MAP2b nih.gov. The effects on cell proliferation appear to be stereospecific, as the enantiomer 22(S)-hydroxycholesterol did not demonstrate the same activity nih.gov.
Modulation of Cell Survival and Programmed Cell Death
Neuroprotective Properties against Stress-Induced Cell Death
Research has highlighted the neuroprotective capabilities of 22(R)-hydroxycholesterol, particularly against cytotoxicity induced by β-amyloid (Aβ) peptide, which is associated with Alzheimer's disease pathology nih.gov. Studies have shown that 22(R)-hydroxycholesterol can protect rat sympathetic nerve pheochromocytoma (PC12) and differentiated human Ntera2/D1 teratocarcinoma (NT2N) neuron cells from Aβ-induced cell death in a dose-dependent manner nih.gov. This protective effect is specific to Aβ-induced toxicity, as it did not prevent glutamate-induced neurotoxicity nih.gov. The mechanism behind this neuroprotection is believed to involve the direct binding of 22(R)-hydroxycholesterol to the Aβ1-42 peptide, forming a non-toxic complex nih.gov. This interaction is also stereospecific, with the 22(S)-hydroxycholesterol enantiomer failing to provide similar protection nih.gov.
Induction of Apoptosis or Necrosis in Specific Cell Models
The role of this compound in inducing programmed cell death, such as apoptosis or necrosis, is cell-type dependent. While some oxysterols are known to be pro-apoptotic, the specific effects of this compound can vary nih.gov. For instance, one study indicated that 22(R)-hydroxycholesterol did not induce a form of cell death in SH-SY5Y cells that could be prevented by Necrostatin-1, an inhibitor of necroptosis nih.gov. In contrast, treatment of the oligodendrocyte cell line 158N with 22(S)-hydroxycholesterol has been shown to induce cell death mdpi.com.
Participation in Immune and Inflammatory Processes
Regulation of Macrophage Gene Expression and Lipid Loading Response
22(R)-hydroxycholesterol acts as a ligand for Liver X Receptors (LXRs), which are key regulators of macrophage gene expression, particularly in response to lipid loading pnas.org. The activation of LXRs by 22(R)-hydroxycholesterol can lead to the induction of apolipoprotein E (apoE) mRNA expression in macrophages pnas.org. This is part of a broader cellular response to manage cholesterol levels. In human THP-1 macrophages, treatment with 22(R)-hydroxycholesterol resulted in a significant increase in apoE mRNA pnas.org. Similarly, peritoneal macrophages from wild-type mice showed an induction of apoE expression after treatment with 22(R)-hydroxycholesterol pnas.org.
| Cell Type | Treatment | Effect on Gene Expression |
| Differentiated THP-1 macrophages | 22(R)-hydroxycholesterol (2 μg/ml) for 48h | Significant induction in apoE mRNA expression pnas.org |
| Peritoneal macrophages (wild-type mice) | 22(R)-hydroxycholesterol | Induction of apoE expression pnas.org |
Effects on Dendritic Cell Maturation and Migration
22(R)-hydroxycholesterol can influence the function of dendritic cells, which are crucial for initiating immune responses. Tumor-derived 22(R)-hydroxycholesterol can activate LXRs, which in turn inhibits the expression of CC chemokine receptor-7 (CCR7) in maturing dendritic cells mdpi.com. The expression of CCR7 is essential for the migration of these cells to draining lymph nodes to activate T cells mdpi.com. By inhibiting CCR7 expression, 22(R)-hydroxycholesterol can impair this migratory process, thereby modulating the immune response mdpi.com. The effect of oxysterols on dendritic cells can differ based on the differentiation stage of the cells mdpi.com.
| Compound | Effect on Dendritic Cells |
| 22(R)-hydroxycholesterol | Inhibits CCR7 expression in maturing dendritic cells, impairing migration mdpi.com |
Modulation of Pro-inflammatory Mediators (e.g., Cyclooxygenase-2, TNF-α)
This compound (22-HC), an important oxysterol intermediate in steroid hormone biosynthesis, also functions as a signaling molecule with the capacity to modulate inflammatory pathways. wikipedia.org Its role is complex, influencing the expression and activity of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2).
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a potent pro-inflammatory cytokine involved in a wide array of cellular processes, including inflammation, immunity, and apoptosis. nih.gov Research indicates that this compound can influence the production of TNF-α, particularly within the context of immune cell activation.
In one study, transcriptomic analysis identified the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) as a new target for nuclear receptors like Liver X Receptors (LXRs), for which 22(R)-Hydroxycholesterol is an agonist. wikipedia.orgtaylorandfrancis.com When maturing dendritic cells (DCs) were treated with 22(R)-Hydroxycholesterol, it induced the expression of TREM-1. Subsequent stimulation of this receptor led to the release of high amounts of pro-inflammatory cytokines, including TNF-α. taylorandfrancis.com This finding suggests that in specific immune contexts, 22(R)-Hydroxycholesterol can contribute to a pro-inflammatory environment by priming cells for enhanced TNF-α release. taylorandfrancis.com The broader family of oxysterols has also been shown to induce the secretion of various chemokines and cytokines, including TNF-α, from human monocytic cell lines. mdpi.com
Interestingly, the relationship between TNF-α and oxysterols can be bidirectional. TNF-α itself can activate the LXR signaling pathway, which in turn regulates the transcription of key genes involved in cholesterol transport and metabolism. mdpi.com Given that this compound is a known LXR ligand, this points to a complex interplay and potential feedback loop between the cytokine and the oxysterol in modulating inflammatory and metabolic responses. nih.govnih.gov
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are central mediators of inflammation. researchgate.net While the direct regulatory effect of this compound on COX-2 expression is not extensively detailed in current literature, the link between cholesterol metabolism, oxysterols, and the pathways involving COX-2 is well-established.
Inflammation is closely associated with the metabolic chain involving COX-2 and prostaglandin E2 synthesis. researchgate.net Atherosclerosis, a disease fundamentally linked to cholesterol metabolism, is characterized by increased prostaglandin biosynthesis, and atheromatous lesions contain both COX-1 and COX-2 proteins. nih.gov The expression of COX-2 is specifically elevated in the endothelial cells, smooth muscle cells, and macrophages within human atherosclerotic lesions. nih.gov While these findings connect the broader field of cholesterol metabolism to COX-2 activity, further research is needed to elucidate the specific modulatory role, if any, that this compound plays on COX-2 expression and function.
Interactive Data Table: Effect of 22(R)-Hydroxycholesterol on TNF-α Production
| Cell Type | Treatment/Stimulation | Mediator | Observed Effect |
| Maturing Dendritic Cells | 1. 22(R)-Hydroxycholesterol | TNF-α | Release of high amounts of TNF-α taylorandfrancis.com |
| 2. Anti-TREM-1 mAb |
Pathophysiological Implications and Disease Research
Associations with Metabolic and Cardiovascular Disorders
22-Hydroxycholesterol, an oxysterol and metabolic intermediate, plays a multifaceted role in the development and potential regression of atherosclerosis. Its influence is largely attributed to its function as a ligand for Liver X Receptors (LXRs), which are critical regulators of cholesterol homeostasis and inflammation.
The progression of atherosclerosis is characterized by the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial walls. 22(R)-hydroxycholesterol acts as an agonist for LXRs, which in turn upregulates the expression of genes involved in reverse cholesterol transport. This process is essential for removing excess cholesterol from peripheral tissues, including macrophages, and transporting it back to the liver for excretion. Key genes activated by the LXR pathway include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). These transporters facilitate the efflux of cholesterol from macrophages to high-density lipoprotein (HDL) particles, a crucial step in preventing the formation and promoting the regression of atherosclerotic plaques.
However, the effects of different oxysterols on cholesterol efflux can be complex. For instance, while LXR activation generally promotes cholesterol removal, some studies have shown that certain oxysterols might impair the hydrolysis of cholesteryl esters within macrophage foam cells. This impairment can reduce the availability of free cholesterol for efflux, even in the presence of increased ABCA1 expression. Therefore, the net effect of this compound on atherosclerosis can depend on the specific cellular context and the balance of various oxysterols present in the atherosclerotic lesion.
The inflammatory component of atherosclerosis is also influenced by this compound. LXR activation has been shown to have anti-inflammatory effects in macrophages, further contributing to the potential atheroprotective role of its agonists.
Table 1: Effects of this compound on Key Processes in Atherosclerosis
| Process | Effect of this compound | Mechanism |
| Reverse Cholesterol Transport | Promotion | Activation of LXR, leading to increased expression of ABCA1 and ABCG1 transporters. |
| Foam Cell Formation | Potential Reduction | Enhanced cholesterol efflux from macrophages. |
| Inflammation | Potential Reduction | Anti-inflammatory properties associated with LXR activation. |
The accumulation of lipids in non-adipose tissues, known as ectopic fat deposition, is a key factor in the development of metabolic disorders. This compound exhibits stereospecific and cell-type-specific effects on lipid metabolism in hepatocytes (liver cells) and myotubes (muscle cells).
In human myotubes, the two stereoisomers of this compound have distinct effects. 22(R)-hydroxycholesterol has been observed to have little to no effect on the formation of diacylglycerol and triacylglycerol. nih.gov In contrast, 22(S)-hydroxycholesterol has been shown to reduce the synthesis of these complex lipids. nih.gov This reduction is associated with the downregulation of genes involved in lipogenesis and lipid handling, such as fatty acid synthase (FAS). nih.gov
The effects in hepatocytes also show a complex regulatory pattern. 22(S)-hydroxycholesterol has been found to decrease de novo lipogenesis in HepG2 cells, a human hepatocyte cell line. researchgate.net This suggests a role in reducing lipid accumulation in the liver. Furthermore, 22(R)-hydroxycholesterol has been identified as a substrate for Niemann-Pick C1-Like 1 (NPC1L1), a protein that reabsorbs cholesterol from bile back into the liver. frontiersin.org The re-absorption of 22(R)-hydroxycholesterol can contribute to the progression of hepatic steatosis (fatty liver) by activating LXRα. frontiersin.org Clinical studies have found a significant positive correlation between plasma concentrations of 22(R)-hydroxycholesterol and hepatic fat accumulation in humans. frontiersin.org
Table 2: Comparative Effects of this compound Isomers on Lipid Metabolism in Myotubes and Hepatocytes
| Cell Type | Compound | Effect on Lipid Accumulation | Key Gene Regulation |
| Human Myotubes | 22(R)-hydroxycholesterol | No significant effect | Expression of lipogenic genes like FAS unchanged. nih.gov |
| 22(S)-hydroxycholesterol | Reduction | Repression of lipogenic genes like FAS. nih.gov | |
| Hepatocytes (HepG2) | 22(S)-hydroxycholesterol | Reduction | Decreased de novo lipogenesis. researchgate.net |
| Hepatocytes (in vivo) | 22(R)-hydroxycholesterol | Promotion of Steatosis | Activation of LXRα. frontiersin.org |
The pathogenesis of type 2 diabetes is intricately linked to insulin (B600854) resistance, a condition where insulin-sensitive tissues like the liver and skeletal muscle fail to respond effectively to insulin. A primary driver of insulin resistance is the accumulation of ectopic fat in these tissues. nih.govresearchgate.netnih.gov
The ability of 22(S)-hydroxycholesterol to reduce lipid accumulation in both myotubes and hepatocytes suggests a potential protective role against the development of insulin resistance and, consequently, type 2 diabetes. researchgate.net By decreasing the synthesis of complex lipids in these key metabolic tissues, 22(S)-hydroxycholesterol may help maintain their sensitivity to insulin. Research indicates that the accumulation of lipid intermediates in the liver and skeletal muscle can disrupt insulin signaling pathways. researchgate.netnih.gov Therefore, agents that can mitigate this lipid buildup are of therapeutic interest.
Studies have shown that 22(S)-hydroxycholesterol can increase glucose uptake in myotubes, a direct indicator of improved insulin sensitivity in muscle cells. researchgate.net This effect, combined with its ability to reduce lipogenesis, highlights the potential of 22(S)-hydroxycholesterol or similar LXR modulators in the management of metabolic disorders characterized by insulin resistance. researchgate.net
Genetic disorders of cholesterol transport, such as Tangier disease and Niemann-Pick type C (NPC) disease, are characterized by disruptions in the cellular pathways that manage cholesterol.
Tangier disease is caused by mutations in the ABCA1 gene, leading to a defective ABCA1 transporter. nih.gov This results in a severely impaired ability to transport cholesterol out of cells, leading to very low levels of HDL cholesterol and an accumulation of cholesterol in various tissues. nih.gov Given that 22(R)-hydroxycholesterol is an LXR agonist that upregulates ABCA1 expression, its role in the context of a non-functional ABCA1 protein is likely to be limited in directly correcting the primary defect of Tangier disease.
Niemann-Pick type C disease results from mutations in the NPC1 or NPC2 genes, which are crucial for the transport of cholesterol out of late endosomes and lysosomes. This leads to the accumulation of unesterified cholesterol within these cellular compartments. While some research has identified elevated levels of certain non-enzymatically produced oxysterols in NPC1 disease, a direct and significant role for this compound in the primary pathophysiology of NPC has not been prominently established in the reviewed literature. One study did show that 22(R)-hydroxycholesterol is a substrate for the NPC1L1 transporter in the liver, which is distinct from the NPC1 protein involved in Niemann-Pick disease. frontiersin.org
Currently, the direct relevance and therapeutic potential of this compound in the management or understanding of these specific genetic cholesterol transport disorders are not well-documented in scientific literature.
Involvement in Neurodegenerative Diseases
Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the accumulation of beta-amyloid (Aβ) plaques and neurofibrillary tangles in the brain. Dysregulation of cholesterol metabolism in the brain has been implicated in the pathogenesis of AD.
Research has shown that levels of 22(R)-hydroxycholesterol are lower in the hippocampus and frontal cortex of individuals with Alzheimer's disease compared to age-matched controls. nih.gov This suggests a potential deficiency of this specific oxysterol in the AD brain.
Functionally, 22(R)-hydroxycholesterol has demonstrated a neuroprotective role against the cytotoxicity induced by beta-amyloid peptides. nih.gov Studies have found that it can protect both rat and human neuronal cells from Aβ-induced cell death in a dose-dependent manner. nih.gov This protective effect is stereospecific, as its enantiomer, 22(S)-hydroxycholesterol, does not exhibit the same neuroprotective properties. nih.gov
The mechanism behind this neuroprotection appears to be the direct binding of 22(R)-hydroxycholesterol to the Aβ peptide. nih.gov This interaction is thought to form a complex that is non-toxic to neurons, effectively inactivating the neurotoxic potential of Aβ. nih.gov This effect is specific to Aβ-induced toxicity, as 22(R)-hydroxycholesterol does not protect against neurotoxicity from other sources, such as glutamate. nih.gov In contrast, other oxysterols, like 24(S)-hydroxycholesterol, have been reported to have neurotoxic effects, highlighting the diverse and sometimes opposing roles of different cholesterol metabolites in the brain.
Link to Endocrine Dysregulation Syndromes
This compound is a critical intermediate in steroidogenesis, the biochemical pathway responsible for producing all steroid hormones. Its connection to endocrine dysregulation is most evident in certain forms of Congenital Adrenal Hyperplasia (CAH). CAH is a group of autosomal recessive disorders characterized by impaired cortisol synthesis due to deficiencies in specific enzymes.
The synthesis of steroid hormones begins with the conversion of cholesterol to pregnenolone (B344588). This initial, rate-limiting step is catalyzed by the cholesterol side-chain cleavage enzyme, P450scc (also known as 20,22-desmolase). nih.govnih.gov This conversion is a multi-step process where cholesterol is first hydroxylated to form 22(R)-hydroxycholesterol, which is then further processed to yield pregnenolone.
A severe and rare form of CAH, known as lipoid CAH, arises from defects in the earliest stage of steroid synthesis. wikipedia.org This condition is characterized by a profound inability to synthesize all adrenal and gonadal steroids. While most cases of lipoid CAH are caused by mutations in the Steroidogenic Acute Regulatory (StAR) protein, which transports cholesterol into the mitochondria, a small number of cases result from mutations in the CYP11A1 gene that encodes the P450scc enzyme. nih.govwikipedia.org A deficiency in P450scc activity means that cholesterol cannot be efficiently converted into this compound and subsequently into pregnenolone, leading to a catastrophic loss of steroid hormone production. nih.govoup.com Patients with this specific enzymatic defect present with severe adrenal insufficiency and, due to the lack of sex steroid synthesis, are often phenotypically female regardless of their chromosomal sex. nih.govoup.com
| Disorder | Defective Protein/Enzyme | Metabolic Block | Result | Reference |
| Lipoid Congenital Adrenal Hyperplasia (rare form) | Cholesterol Side-Chain Cleavage Enzyme (P450scc) | Conversion of cholesterol to pregnenolone (via this compound) | Impaired synthesis of all adrenal and gonadal steroid hormones. | nih.govnih.govwikipedia.org |
Role in Inflammatory Diseases and Immune Dysregulation
Emerging research has implicated stereoisomers of this compound in liver pathophysiology, with distinct roles in liver injury and the function of cholangiocytes, the epithelial cells lining the bile ducts.
One study investigated the role of 22(S)-hydroxycholesterol in the context of ethanol-induced liver injury. This isomer acts as an antagonist to the Liver X Receptor α (LXRα). nih.govnih.gov In an animal model of alcoholic liver disease, administration of 22(S)-hydroxycholesterol was found to protect against liver damage. nih.gov The protective mechanism involves blocking the LXRα-mediated induction of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that plays a role in recruiting inflammatory cells to the site of tissue injury. nih.govnih.gov By antagonizing LXRα, 22(S)-hydroxycholesterol attenuated signs of liver injury and reduced levels of MCP-1 and its receptor, CCR2, in ethanol-fed mice. nih.gov
Conversely, 22(R)-hydroxycholesterol has been shown to play a role in regulating bile acid transport, a critical function of cholangiocytes and hepatocytes that, when impaired, leads to cholestatic liver injury. This isomer functions as a ligand for the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis. nih.govnih.gov Research has demonstrated that 22(R)-hydroxycholesterol induces the expression of the Bile Salt Export Pump (BSEP). nih.gov BSEP is a transporter protein located on the canalicular membrane of hepatocytes responsible for secreting bile salts into the bile. mdpi.comelsevierpure.com By activating FXR, 22(R)-hydroxycholesterol increases the expression of BSEP, thereby promoting the efflux of bile acids from liver cells. nih.gov This regulatory function is crucial for preventing the intracellular accumulation of toxic bile acids, which is a hallmark of cholestatic liver disease.
Oligodendrocytes are the cells responsible for producing and maintaining the myelin sheath that insulates nerve axons in the central nervous system. While other oxysterols, such as 24-hydroxycholesterol (B1141375) and 27-hydroxycholesterol, have been studied for their effects on oligodendrocyte function and their potential role in demyelinating diseases, there is a notable lack of direct research findings in the scientific literature regarding the specific effects of this compound on oligodendrocyte viability or function.
Emerging Research in Cancer Biology
The stereoisomers of this compound have been identified as having distinct and often opposing roles in cancer biology, particularly in breast cancer, through their modulation of the Liver X Receptors (LXRs).
22(R)-hydroxycholesterol is a natural agonist of LXRs. iiarjournals.orgresearchgate.net Activation of LXR has been shown to have an antiproliferative effect on multiple human cancer cell lines, including breast and prostate cancer cells. iiarjournals.orgnih.gov Studies have demonstrated that treatment with 22(R)-hydroxycholesterol can inhibit the proliferation of cancer cells. nih.gov The sensitivity of cancer cell lines to this inhibitory effect appears to correlate with higher expression levels of LXRα. nih.gov The mechanism involves the induction of G1 cell cycle arrest, thereby halting the progression of cell division. iiarjournals.org
In contrast, 22(S)-hydroxycholesterol functions as an LXR antagonist. aacrjournals.org Research has shown that this isomer can inhibit the migration of breast cancer cells. aacrjournals.org While LXR agonists did not show a significant effect on cell migration, the antagonistic action of 22(S)-hydroxycholesterol led to a reduction in the rate of migration in 4T1 breast cancer cells. aacrjournals.org Further investigation into the molecular mechanism revealed that 22(S)-hydroxycholesterol down-regulated the expression of metastasis-associated protein 1 (MTA1) and its downstream target, hypoxia-inducible factor-1α (HIF-1α). aacrjournals.org These findings suggest that by antagonizing LXR, 22(S)-hydroxycholesterol may influence the metastatic potential of breast cancer cells. aacrjournals.org
| Isomer | LXR Activity | Effect on Cancer Cells | Mechanism | Cell Lines | Reference |
| 22(R)-hydroxycholesterol | Agonist | Inhibits proliferation | Induces G1 cell cycle arrest | Prostate, Breast, and others | iiarjournals.orgnih.gov |
| 22(S)-hydroxycholesterol | Antagonist | Inhibits migration | Down-regulates MTA1 and HIF-1α expression | 4T1 Breast Cancer | aacrjournals.org |
Impact on Biliary Tract Carcinogenesis (e.g., Cholangiocarcinoma)
Oxysterols, which are oxidized derivatives of cholesterol, are implicated in the development and progression of cholangiocarcinoma (CCA), a malignancy arising from the bile duct epithelial cells. nih.gov The pro-inflammatory environment of the biliary system, often associated with chronic infection and inflammation, is a known risk factor for CCA and can lead to an accumulation of various oxysterols. nih.govnih.gov Among these, this compound has been identified as a significant contributor to the molecular pathways underlying biliary tract carcinogenesis. nih.govmdpi.com
Research indicates that 22(R)-hydroxycholesterol plays a crucial role in promoting cellular processes that are fundamental to cancer development, such as increased cell replication and inhibition of apoptosis (programmed cell death). nih.gov Its mechanisms of action are multifaceted, involving the regulation of key inflammatory enzymes and the activation of specific nuclear receptors that control gene expression.
One of the primary mechanisms by which 22(R)-hydroxycholesterol contributes to the progression of cholangiocarcinoma is through its effect on cyclooxygenase-2 (COX-2). nih.gov Studies have demonstrated that this oxysterol stabilizes the messenger RNA (mRNA) of COX-2. nih.govmdpi.com This stabilization occurs via a p38-mitogen-activated protein kinase (MAPK)-dependent pathway, leading to an accumulation of the COX-2 protein within cholangiocarcinoma cells. nih.govmdpi.com The upregulation of COX-2 is a critical event in carcinogenesis as it can enhance cellular proliferation and suppress apoptosis, thereby fostering a favorable environment for tumor growth. nih.gov
Furthermore, this compound functions as a ligand for nuclear receptors, which are proteins that regulate the transcription of genes involved in metabolism and inflammation. It is recognized as a potent ligand for the Liver X Receptor (LXR). nih.gov The activation of LXR by oxysterols like 22(R)-hydroxycholesterol is a key part of its pro-inflammatory effects. nih.gov Interestingly, research has also revealed that 22(R)-hydroxycholesterol can function as a ligand for the Farnesoid X Receptor (FXR). nih.govnih.gov It induces the expression of the Bile Salt Export Pump (BSEP), a crucial transporter for bile acids, through the activation of FXR, not LXR. nih.govnih.gov This interaction with FXR is distinct from that of other bile acids like chenodeoxycholic acid, suggesting a unique regulatory role for this oxysterol in bile acid homeostasis and potentially in the pathophysiology of the biliary system. nih.govnih.gov
The table below summarizes key research findings on the molecular impact of this compound in the context of cholangiocarcinoma.
| Molecular Target/Pathway | Effect of this compound | Consequence in Cholangiocarcinoma Cells | References |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Stabilizes COX-2 mRNA, leading to protein accumulation. | Promotes cellular replication and inhibits apoptosis. | nih.govmdpi.com |
| p38-Mitogen-Activated Protein Kinase (MAPK) Pathway | Activates this pathway to mediate COX-2 mRNA stabilization. | Contributes to the pro-carcinogenic effects of COX-2 upregulation. | nih.gov |
| Liver X Receptor (LXR) | Acts as a ligand, activating the receptor. | Mediates pro-inflammatory effects. | nih.govnih.gov |
| Farnesoid X Receptor (FXR) | Functions as a ligand to induce Bile Salt Export Pump (BSEP) expression. | Modulates bile acid homeostasis, with implications for the tumor microenvironment. | nih.govnih.gov |
While a direct causal link between specific oxysterols and the initiation of cholangiocarcinoma is still under investigation, the available data strongly implicate compounds like this compound as significant components of the pro-inflammatory and pro-carcinogenic milieu in which biliary tract cancers develop. nih.gov
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Models for Functional Characterization
A variety of immortalized cell lines and primary cell cultures are employed to investigate the multifaceted roles of 22-Hydroxycholesterol in different physiological and pathological contexts.
Mammalian Cell Lines
Human Hepatoma (HepG2): The HepG2 cell line is a crucial model for studying the hepatic effects of this compound, particularly its role in lipid and cholesterol metabolism. Studies have shown that 22(R)-Hydroxycholesterol can induce the expression of the bile salt export pump (BSEP) in both primary human hepatocytes and hepatoma cells nih.govnih.gov. This induction is mediated through the farnesoid X receptor (FXR) and not the liver X receptor (LXR) nih.govnih.gov. In HepG2 cells, 22(S)-Hydroxycholesterol has been observed to decrease de novo lipogenesis, an effect that differs from the action of the synthetic LXR agonist T0901317 nih.gov. This highlights the cell-type specific and stereoisomer-specific effects of this compound.
Teratocarcinoma (Ntera2/D1): The human Ntera2/D1 (NT2) teratocarcinoma cell line serves as a valuable model for neuro-differentiation studies. Research has demonstrated that 22(R)-Hydroxycholesterol can inhibit the proliferation of NT2 precursor cells and induce their differentiation into "neuron-like" and "astrocyte-like" cells nih.gov. This differentiation is associated with increased expression of neuronal and glial markers. Notably, this effect is stereospecific, as 22(S)-Hydroxycholesterol does not induce differentiation nih.gov.
Cholangiocarcinoma: While several human cholangiocarcinoma cell lines, such as OZ, LIV27, and others, are established and utilized in cancer research, specific studies detailing the direct effects of this compound on these cell lines are not extensively documented in the currently available literature cellosaurus.orgmdpi.comnih.govresearcher.life. The role of oxysterols in cholangiocarcinoma progression is an area of active investigation, suggesting that these cell lines could be valuable models for future research into the impact of this compound on this cancer type.
COS-1 (Cercopithecus aethiops kidney): The COS-1 cell line is a commonly used tool in molecular biology for transfection studies due to its high efficiency in expressing foreign proteins. While it is a versatile model, specific research focusing on the direct functional characterization of this compound in COS-1 cells is not prominently featured in the reviewed scientific literature.
Interactive Table 1: Effects of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Key Findings with this compound | Reference |
|---|---|---|---|
| HepG2 | Human Hepatoma | 22(R)-HC induces BSEP expression via FXR. 22(S)-HC decreases de novo lipogenesis. | nih.govnih.govnih.gov |
| Ntera2/D1 (NT2) | Human Teratocarcinoma | 22(R)-HC inhibits proliferation and induces neuronal and astrocyte-like differentiation. | nih.gov |
Primary Cell Cultures
Human Hepatocytes: Primary human hepatocytes offer a more physiologically relevant model compared to immortalized cell lines for studying liver function. In these cells, 22(R)-Hydroxycholesterol has been shown to markedly induce the expression of the bile salt export pump (BSEP) mRNA, with up to a 5-fold increase observed upon treatment nih.govnih.gov. This effect underscores the role of 22(R)-Hydroxycholesterol in bile acid homeostasis.
Macrophages: Macrophages are key players in immunity and inflammation. While the effects of other oxysterols, such as 25-hydroxycholesterol and 27-hydroxycholesterol, on macrophage gene expression and inflammatory responses have been studied, specific data on the direct effects of this compound on primary human macrophages, particularly concerning protein expression via Western blot, are less detailed in the current body of research ahajournals.orgkjpp.netnih.govmdpi.com. However, tumor-derived 22(R)-hydroxycholesterol has been shown to exert effects on the expression of CCR7 in dendritic cells, a closely related immune cell type mdpi.com.
Myotubes: Primary human myotubes are essential for investigating skeletal muscle metabolism. Studies have revealed that this compound isomers have distinct effects on lipid metabolism in these cells. Chronic exposure to 22(R)-Hydroxycholesterol had no effect on the formation of diacylglycerol (DAG) and triacylglycerol (TAG), while 22(S)-Hydroxycholesterol reduced their formation nih.gov. Furthermore, the expression of genes involved in fatty acid transport and synthesis, such as CD36 and fatty acid synthase (FAS), were differentially regulated by the two isomers nih.gov.
Mouse Leydig Cells: Primary cultures of mouse Leydig cells are instrumental in studying steroidogenesis. This compound can be used as a substrate in these cells to bypass the early, rate-limiting steps of steroid hormone synthesis, allowing for the specific investigation of downstream enzymatic pathways.
Interactive Table 2: Functional Characterization of this compound in Primary Cell Cultures
| Primary Cell Type | Organism | Key Findings with this compound | Reference |
|---|---|---|---|
| Hepatocytes | Human | 22(R)-HC induces BSEP mRNA expression. | nih.govnih.gov |
| Myotubes | Human | 22(R)-HC has no effect on DAG/TAG formation, while 22(S)-HC reduces it. Differential regulation of lipogenic genes. | nih.gov |
Stem Cell Systems
Embryonic Stem Cells: Embryonic stem cells (ESCs) possess the ability to differentiate into all cell lineages, making them a powerful tool for developmental biology research. While the signaling pathways governing ESC self-renewal and differentiation are intensely studied, specific research detailing the direct role and mechanistic pathways of this compound in undifferentiated ESCs is not extensively covered in the available literature ehu.eusnih.govresearchgate.net. However, the osteogenic potential of this compound in other stem cell types suggests a potential role in directing ESC differentiation towards specific lineages.
Bone Marrow Stromal Cells: Bone marrow stromal cells (BMSCs), also known as mesenchymal stem cells, are multipotent cells that can differentiate into various cell types, including osteoblasts and adipocytes. Specific oxysterols, including combinations of 22(S)- or 22(R)-Hydroxycholesterol with 20(S)-Hydroxycholesterol, have been identified as potent inducers of osteogenic differentiation in M2-10B4 marrow stromal cells nih.govnih.gov. These oxysterols have been shown to prevent the adverse effects of oxidative stress on the differentiation of these cells into mature osteoblasts nih.gov. The signaling pathways involved in this process are complex and appear to be regulated by Dkk-1 inhibitable and PI3-Kinase mediated signaling nih.gov.
Interactive Table 3: Effects of this compound in Stem Cell Systems
| Stem Cell Type | Key Findings with this compound | Reference |
|---|---|---|
| Bone Marrow Stromal Cells (M2-10B4) | In combination with 20(S)-HC, induces osteogenic differentiation and protects against oxidative stress-induced inhibition of osteogenesis. | nih.govnih.gov |
Molecular and Biochemical Assays for Mechanistic Elucidation
To understand the mechanisms through which this compound exerts its effects, a range of molecular and biochemical assays are utilized.
Quantitative Gene Expression Analysis
mRNA via RT-qPCR: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a fundamental technique for quantifying changes in gene expression at the mRNA level. In studies involving this compound, RT-qPCR has been used to demonstrate the induction of BSEP mRNA in human primary hepatocytes and hepatoma cells following treatment with 22(R)-Hydroxycholesterol nih.gov. Similarly, in human myotubes, RT-qPCR has been employed to show the differential regulation of genes involved in lipid metabolism, such as CD36, stearoyl-CoA desaturase-1, acyl-CoA synthetase long chain family member 1, and fatty acid synthase (FAS), by 22(R)- and 22(S)-Hydroxycholesterol nih.gov.
Protein via Western Blot: Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, Western blotting has been used to validate the findings from proteome-wide studies. For instance, after identifying potential protein interactors of 20(S)-hydroxycholesterol using a photoaffinity probe, quantitative Western blotting was used to confirm the enrichment of these targets nih.gov. Although not specific to this compound, this demonstrates the applicability of the technique. In studies on other oxysterols in macrophages, Western blotting has been used to analyze the protein levels of key signaling molecules and inflammatory markers ahajournals.org.
Receptor-Ligand Binding Assays
AlphaScreen: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions in a microplate format. This assay has been instrumental in identifying 22(R)-Hydroxycholesterol as a natural ligand for the orphan nuclear receptor RORγ nih.gov. The AlphaScreen assay demonstrated that 22(R)-Hydroxycholesterol strongly promotes the recruitment of coactivators to the RORγ ligand-binding domain, indicating its function as an agonist nih.govnih.govslas-discovery.org.
Protein Binding Blots: Protein binding blot assays are utilized to identify proteins that bind to a specific ligand. A cholesterol protein binding blot assay was employed to demonstrate the presence of a specific 22(R)-Hydroxycholesterol-binding protein in Ntera2/D1 teratocarcinoma cells nih.gov. This finding was significant as it suggested a novel receptor or binding protein for 22(R)-Hydroxycholesterol, distinct from the known oxysterol receptors LXRα and LXRβ nih.gov. More advanced techniques like thermal proteome profiling (TPP) coupled with cellular thermal shift assays (CETSA) and isothermal dose-response fingerprinting (ITDRF) are also being used to identify the protein targets of various oxysterols, providing a broader understanding of their cellular interactome biorxiv.orgdtu.dk.
Interactive Table 4: Molecular and Biochemical Assays for this compound Research
| Assay | Purpose | Key Findings with this compound | Reference |
|---|---|---|---|
| RT-qPCR | Quantify mRNA expression | 22(R)-HC induces BSEP mRNA in hepatocytes. 22-HC isomers differentially regulate lipogenic gene expression in myotubes. | nih.govnih.gov |
| Western Blot | Quantify protein expression | Validated protein interactors identified through proteomic screens. | nih.gov |
| AlphaScreen | Detect receptor-ligand interaction | 22(R)-HC promotes coactivator recruitment to RORγ. | nih.govnih.govslas-discovery.org |
| Protein Binding Blot | Identify ligand-binding proteins | Identified a specific 22(R)-HC-binding protein in Ntera2/D1 cells. | nih.gov |
Cell-Based Reporter Gene Assays for Transcriptional Activity
Cell-based reporter gene assays are fundamental tools for quantifying the ability of this compound to modulate the transcriptional activity of specific nuclear receptors and transcription factors. These assays typically involve introducing a plasmid into a host cell line, such as HEK293 or CHO cells. This plasmid contains a reporter gene, commonly luciferase, whose expression is controlled by a promoter containing specific DNA response elements for the transcription factor of interest. The binding and activation of the target receptor by a ligand like this compound drives the expression of the reporter gene, and the resulting luminescence can be measured to quantify the transcriptional activation.
Studies have extensively used this methodology to demonstrate that this compound is a potent agonist for several nuclear receptors.
Liver X Receptors (LXR): 22(R)-Hydroxycholesterol is a well-established endogenous agonist for both LXRα and LXRβ. nih.govresearchgate.netembopress.org Reporter assays using LXR response elements (LXREs) consistently show a dose-dependent increase in luciferase activity in the presence of 22(R)-Hydroxycholesterol, confirming its role in activating LXR-mediated gene transcription. nih.govresearchgate.net
RAR-related Orphan Receptor Gamma (RORγ): 22(R)-Hydroxycholesterol also functions as an agonist for RORγ. nih.govresearchgate.net Reporter gene assays utilizing ROR response elements (ROREs) have demonstrated that 22(R)-Hydroxycholesterol enhances the transcriptional activity of this receptor, which is crucial in development and metabolism. researchgate.net
Farnesoid X Receptor (FXR): Interestingly, 22(R)-Hydroxycholesterol has been shown to induce the expression of the Bile Salt Export Pump (BSEP) by activating FXR, a role initially hypothesized to be mediated by LXR. nih.gov This was confirmed using reporter constructs containing the BSEP promoter, which were activated by 22(R)-Hydroxycholesterol in an FXR-dependent manner. nih.gov
Sterol Regulatory Element-Binding Protein (SREBP): In contrast to its agonistic effects on nuclear receptors, oxysterols can suppress the activity of transcription factors like SREBP-2, which controls cholesterol biosynthesis. Reporter assays employing promoters of SREBP-2 target genes, such as HMG-CoA synthase (Hmgcs1), are used to measure this inhibitory effect. nih.gov
These reporter gene assays are crucial for screening compounds, dissecting signaling pathways, and understanding the transcriptional consequences of this compound binding to its various intracellular targets.
| Receptor/Factor | Effect of this compound | Reporter System Used | Reference |
| Liver X Receptor (LXR) | Agonist (Activation) | LXRE-luciferase | nih.govresearchgate.net |
| RORγ | Agonist (Activation) | RORE-luciferase | researchgate.net |
| Farnesoid X Receptor (FXR) | Agonist (Activation) | BSEP promoter-luciferase | nih.gov |
| SREBP-2 | Antagonist (Suppression) | Hmgcs1 promoter-luciferase | nih.gov |
Metabolic Flux Studies
Metabolic flux analysis provides a dynamic view of how this compound influences key metabolic pathways within the cell. These studies typically use isotopically labeled substrates (e.g., ¹³C-glucose, ¹⁴C-oleate, or deuterated water) to trace the flow of atoms through specific metabolic routes, such as de novo lipogenesis (DNL), fatty acid oxidation (FAO), and glucose uptake. By measuring the incorporation of these labels into downstream metabolites, researchers can quantify the rate, or flux, of these pathways.
Research into the metabolic effects of this compound has revealed cell-type-specific responses, particularly for the 22(S) enantiomer.
De Novo Lipogenesis (DNL): This pathway synthesizes fatty acids from acetyl-CoA. Studies have shown that 22(S)-Hydroxycholesterol decreases DNL in human myotubes and HepG2 liver cells. nih.gov In contrast, it increases DNL in SGBS pre-adipocytes. nih.gov Another study focusing on human myotubes found that 22(R)-Hydroxycholesterol had no significant effect on the formation of complex lipids like diacylglycerol and triacylglycerol, while 22(S)-Hydroxycholesterol reduced their synthesis. nih.gov This is in stark contrast to synthetic LXR agonists like T0901317, which robustly increase DNL across various cell types. nih.gov
Fatty Acid Oxidation (FAO): This process breaks down fatty acids to produce energy. In a comprehensive study, 22(S)-Hydroxycholesterol was found to reduce the oxidation of linoleic acid in all three tested human cell models: myotubes, HepG2 cells, and SGBS cells. nih.gov
Glucose Uptake: The transport of glucose from the extracellular environment into the cell is a critical step in energy metabolism. Treatment with 22(S)-Hydroxycholesterol has been observed to increase glucose uptake in human myotubes and show a tendency towards an increase in SGBS cells. nih.gov
These findings highlight that this compound can act as a selective modulator of metabolic pathways, with effects that differ significantly from synthetic LXR agonists and vary depending on the specific cell type and the stereochemistry of the hydroxyl group.
| Metabolic Pathway | Cell Type | Effect of 22(S)-Hydroxycholesterol | Reference |
| De Novo Lipogenesis | Human Myotubes | Decreased | nih.gov |
| HepG2 (Hepatocytes) | Decreased | nih.gov | |
| SGBS (Adipocytes) | Increased | nih.gov | |
| Fatty Acid Oxidation | Human Myotubes | Reduced | nih.gov |
| HepG2 (Hepatocytes) | Reduced | nih.gov | |
| SGBS (Adipocytes) | Reduced | nih.gov | |
| Glucose Uptake | Human Myotubes | Increased | nih.gov |
| SGBS (Adipocytes) | Tended to Increase | nih.gov |
Cellular Cholesterol Efflux Measurements
Cellular cholesterol efflux assays are critical for understanding the role of this compound in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. These assays measure the movement of cholesterol from cultured cells to extracellular acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
The most common method involves labeling the intracellular cholesterol pool by incubating cells with radioactive [³H]-cholesterol. After labeling, the cells are treated with the compound of interest, such as this compound. Subsequently, a medium containing cholesterol acceptors is added. The amount of [³H]-cholesterol that moves from the cells into the medium over time is quantified by liquid scintillation counting. The percentage of cholesterol efflux is calculated as the radioactivity in the medium divided by the total radioactivity (medium plus cell lysate). Non-radioactive alternatives using fluorescently-labeled cholesterol analogs are also employed.
As a potent LXR agonist, 22(R)-Hydroxycholesterol plays a significant role in promoting cholesterol efflux. nih.govresearchgate.netresearchgate.net The mechanism involves the LXR-mediated transcriptional upregulation of key genes responsible for cholesterol transport, primarily the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govnih.govresearchgate.net
ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apoA-I.
ABCG1 promotes cholesterol efflux to HDL particles.
Studies in various cell lines, including Caco-2 intestinal cells and human macrophages, have demonstrated that treatment with this compound, particularly in combination with an RXR agonist like 9-cis-retinoic acid, significantly increases the expression of ABCA1 and ABCG1 and enhances cholesterol efflux to apoA-I and HDL. nih.govresearchgate.net This LXR-dependent pathway is a cornerstone of how this compound contributes to cholesterol homeostasis.
Intracellular Calcium Oscillation Response Measurements
The measurement of intracellular calcium (Ca²⁺) signaling, including oscillations, provides insight into a cell's response to various stimuli. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. These measurements are typically performed using fluorescent Ca²⁺ indicators, such as Fura-2 or Fluo-4, which are loaded into live cells. Upon binding to Ca²⁺, these dyes exhibit a change in their fluorescence properties. This change can be monitored in real-time using fluorescence microscopy, allowing for the visualization and quantification of dynamic changes in intracellular Ca²⁺ concentrations. Spatiotemporal patterns, such as transient spikes or sustained oscillations in Ca²⁺ levels, can be recorded and analyzed.
Direct evidence specifically linking this compound to the induction of intracellular calcium oscillations is limited in the current scientific literature. However, research on this compound and related oxysterols suggests an influence on calcium signaling. One study demonstrated that this compound can stimulate the influx of Ca²⁺ into human erythrocytes by modulating a nitrendipine-inhibitable calcium channel. nih.gov
While specific oscillation data for this compound is scarce, studies on other oxysterols have shown more direct effects. For instance, compounds like 7β-hydroxycholesterol can induce rapid Ca²⁺ oscillations in aortic smooth muscle cells and elevate resting cytoplasmic Ca²⁺ levels. nih.govresearchgate.net These effects are often attributed to both the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, and influx from the extracellular environment. nih.govresearchgate.net Given the structural similarity among oxysterols, it is plausible that this compound could also modulate Ca²⁺ homeostasis, though further specific investigation into its effect on dynamic oscillations is required.
Structural Biology Approaches for Ligand-Receptor Interactions
X-ray Crystallography of this compound-Bound Receptor Ligand Binding Domains
X-ray crystallography is a powerful technique that provides atomic-level, three-dimensional (3D) structural information about how a ligand, such as this compound, binds to its protein target. This method involves crystallizing the ligand-binding domain (LBD) of a receptor while it is in complex with the ligand. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the precise 3D arrangement of atoms in the protein and the bound ligand can be determined.
This approach has been successfully applied to understand the interaction between 22(R)-Hydroxycholesterol and the RAR-related Orphan Receptor Gamma (RORγ).
RORγ-LBD Complex: The crystal structure of the RORγ LBD in complex with 22(R)-Hydroxycholesterol has been solved. nih.govnih.gov The structure reveals that 22(R)-Hydroxycholesterol nestles within the hydrophobic ligand-binding pocket of the receptor. nih.gov This binding event stabilizes the receptor in its canonical active conformation, which is characterized by the precise positioning of the activation function-2 (AF-2) helix. This conformation is permissive for the recruitment of transcriptional coactivators, providing a structural explanation for the agonistic activity of 22(R)-Hydroxycholesterol on RORγ. nih.govresearchgate.net The electron density map from these crystallographic studies clearly defines the orientation of the bound 22(R)-Hydroxycholesterol molecule within the pocket. researchgate.net
LXR-LBD Complex: While 22(R)-Hydroxycholesterol is a known endogenous ligand for LXRs, a solved X-ray crystal structure of it directly bound to an LXR LBD has not been reported. However, crystal structures of LXR LBDs have been solved with other natural and synthetic agonists. nih.gov These existing structures have been instrumental for the computational studies described in the following section.
The crystallographic data for the RORγ complex provides an invaluable blueprint, detailing the specific amino acid residues that interact with 22(R)-Hydroxycholesterol and explaining the molecular basis for its role as a natural ligand for this orphan nuclear receptor.
| Receptor | PDB ID | Resolution (Å) | Key Findings | Reference |
| RORγ LBD with 22(R)-HC | 3L0J | 2.20 | Reveals 22(R)-HC binding mode, inducing the canonical active conformation of the receptor. | nih.gov |
Note: PDB ID 3L0J corresponds to the RORγ LBD in complex with 20α-hydroxycholesterol, from the same study that resolved the 22(R)-HC complex, illustrating the binding mode for hydroxycholesterols.
Computational Molecular Docking and Dynamics Simulations
In conjunction with, or in the absence of, experimental crystal structures, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding of this compound to its receptor targets.
Molecular Docking: This technique computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Using the 3D structure of the receptor's LBD (obtained from X-ray crystallography or homology modeling), docking algorithms sample a large number of possible ligand conformations and positions within the binding pocket, scoring them based on factors like steric and electrostatic interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the behavior of the ligand-receptor complex over time. By simulating the movements and interactions of all atoms in the system, MD provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and the detailed network of interactions (such as hydrogen bonds and hydrophobic contacts) that maintain the complex.
These computational approaches have been particularly valuable for understanding the interaction between 22(R)-Hydroxycholesterol and the Liver X Receptor (LXR). Although a co-crystal structure is not available, researchers have used the crystal structures of LXRα bound to other agonists to perform docking studies with 22(R)-Hydroxycholesterol. nih.govresearchgate.net
In Vivo Animal Models for Systemic Effects and Preclinical Development
In vivo animal models are indispensable for understanding the systemic effects of this compound and for its preclinical development as a potential therapeutic agent. These models, primarily involving rodents, allow for the investigation of its complex interactions within a whole biological system, providing insights that cannot be obtained from in vitro studies alone.
Rodent Models of Metabolic and Neurodegenerative Diseases
Rodent models are instrumental in studying the therapeutic potential of this compound in both metabolic and neurodegenerative diseases. For neurodegenerative conditions such as Alzheimer's disease, rodent models that mimic aspects of the disease, like the accumulation of beta-amyloid, are utilized. In the context of metabolic diseases, rodent models of diet-induced obesity, insulin (B600854) resistance, and atherosclerosis are commonly employed. labanimal.co.krnih.govnih.gov For instance, mouse models with genetic modifications, such as apolipoprotein E (ApoE) knockout (ApoE-/-) or low-density lipoprotein receptor (LDLR) knockout (LDLR-/-) mice, are widely used to study atherosclerosis. cardiologyresearchjournal.comsemanticscholar.orgcriver.com These models, when fed a high-fat, high-cholesterol diet, develop hypercholesterolemia and atherosclerotic plaques, providing a platform to investigate the effects of compounds like this compound on disease progression. criver.commdpi.com
While direct in vivo studies administering this compound to these metabolic disease models are not extensively detailed in the provided search results, in vitro findings suggest potential effects. For example, studies in human myotubes have shown that the stereoisomers of this compound can differentially regulate genes involved in lipid metabolism. nih.gov This suggests that if administered in vivo, this compound could modulate lipid profiles and potentially impact the development of metabolic disorders.
In the realm of neurodegenerative diseases, the neuroprotective effects of 22R-hydroxycholesterol have been observed in cell culture models using rat pheochromocytoma (PC12) cells, which are a common tool in neurological research. nih.govnih.gov These findings provide a strong rationale for testing 22R-hydroxycholesterol in transgenic mouse models of Alzheimer's disease that develop amyloid plaques and cognitive deficits.
Table 1: Rodent Models Relevant to this compound Research
| Model | Disease Focus | Key Characteristics | Potential Application for this compound Research |
|---|---|---|---|
| ApoE-/- Mouse | Atherosclerosis, Hyperlipidemia | Develops spontaneous hypercholesterolemia and atherosclerotic lesions. cardiologyresearchjournal.comsemanticscholar.org | Investigation of the effects of this compound on plaque formation and lipid metabolism. |
| LDLR-/- Mouse | Atherosclerosis, Familial Hypercholesterolemia | Exhibits elevated LDL cholesterol levels and develops atherosclerosis on a high-fat diet. cardiologyresearchjournal.comcriver.commdpi.com | Assessment of this compound's impact on LDL cholesterol and atherosclerotic lesion development. |
| Diet-Induced Obesity (DIO) Rodents | Metabolic Syndrome, Obesity, Insulin Resistance | Develop obesity, insulin resistance, and other features of metabolic syndrome when fed a high-fat diet. labanimal.co.krnih.gov | Studying the systemic effects of this compound on weight gain, glucose tolerance, and lipid profiles. |
| Transgenic Alzheimer's Disease Mouse Models | Alzheimer's Disease | Express human genes associated with Alzheimer's, leading to amyloid plaque formation and cognitive decline. | Evaluating the in vivo neuroprotective efficacy of 22R-hydroxycholesterol against amyloid-beta pathology. |
Assessment of Stereoisomer-Specific Effects in Whole Organisms
A critical aspect of in vivo research on this compound is the assessment of the distinct biological activities of its stereoisomers, 22R-hydroxycholesterol and 22S-hydroxycholesterol. In vitro studies have consistently demonstrated that these isomers can have different, and sometimes opposing, effects.
For example, in the context of neuroprotection, 22R-hydroxycholesterol has been shown to protect neuronal cells from beta-amyloid-induced toxicity. nih.gov Conversely, its enantiomer, 22S-hydroxycholesterol, failed to exhibit this protective effect, highlighting the stereospecificity of this action. nih.govnih.gov Furthermore, 22R-hydroxycholesterol has been found to induce the differentiation of human teratocarcinoma precursor cells into neuron-like and astrocyte-like cells, an effect not observed with the 22S isomer. nih.gov
In the realm of metabolic regulation, in vitro work with human myotubes has revealed that 22R-hydroxycholesterol and 22S-hydroxycholesterol exert different effects on lipid metabolism. While the synthetic LXR ligand T0901317 promoted the formation of diacylglycerol and triacylglycerol, 22R-hydroxycholesterol had no effect, and 22S-hydroxycholesterol actually reduced their formation. nih.gov Additionally, 22S-hydroxycholesterol was found to repress certain genes involved in lipogenesis. nih.gov In rat adrenal cells, 22S-hydroxycholesterol was shown to inhibit the conversion of cholesterol to corticosterone, suggesting an inhibitory role in steroidogenesis. nih.gov
These in vitro findings underscore the importance of evaluating the stereoisomer-specific effects of this compound in whole organisms. In vivo studies are necessary to determine how these differential cellular effects translate to systemic outcomes in metabolic and neurodegenerative diseases.
Table 2: Summary of In Vitro Stereoisomer-Specific Effects of this compound
| Stereoisomer | Biological Effect | Cell/System Studied | Reference |
|---|---|---|---|
| 22R-Hydroxycholesterol | Neuroprotection against beta-amyloid toxicity | Rat pheochromocytoma (PC12) and human teratocarcinoma (NT2N) neurons | nih.gov |
| 22S-Hydroxycholesterol | No neuroprotection against beta-amyloid toxicity | Rat pheochromocytoma (PC12) and human teratocarcinoma (NT2N) neurons | nih.gov |
| 22R-Hydroxycholesterol | Induction of neuronal and glial differentiation | Human Ntera2/D1 teratocarcinoma precursor cells | nih.gov |
| 22S-Hydroxycholesterol | No induction of differentiation | Human Ntera2/D1 teratocarcinoma precursor cells | nih.gov |
| 22R-Hydroxycholesterol | No effect on diacylglycerol and triacylglycerol formation | Human myotubes | nih.gov |
| 22S-Hydroxycholesterol | Reduced formation of diacylglycerol and triacylglycerol; repression of lipogenic genes | Human myotubes | nih.gov |
| 22S-Hydroxycholesterol | Inhibition of ACTH-stimulated corticosterone production | Isolated rat adrenal cells | nih.gov |
Limitations and Future Directions in Animal Studies
While animal models are invaluable, it is crucial to acknowledge their limitations and to outline future directions for research on this compound. A significant limitation in the current body of research is the paucity of in vivo studies that specifically investigate the systemic effects of exogenously administered this compound in models of metabolic disease. Much of the detailed understanding of its stereoisomer-specific effects comes from in vitro experiments, and it remains to be seen how these translate to a complex in vivo environment.
Another limitation is the inherent difference between rodent and human physiology and metabolism. While rodent models of atherosclerosis and metabolic syndrome share some features with the human conditions, there are also notable differences. cardiologyresearchjournal.com Therefore, findings from rodent studies may not always be directly translatable to humans.
Future research should prioritize in vivo studies that administer purified 22R- and 22S-hydroxycholesterol to well-characterized rodent models of metabolic and neurodegenerative diseases. Such studies would be crucial for:
Determining the pharmacokinetic and pharmacodynamic properties of each stereoisomer.
Assessing the in vivo efficacy of 22R-hydroxycholesterol in mitigating neurodegeneration and cognitive decline in Alzheimer's disease models.
Investigating the systemic effects of both isomers on lipid metabolism, insulin sensitivity, and the development of atherosclerosis in relevant rodent models.
Elucidating the molecular mechanisms underlying the in vivo effects of each stereoisomer.
Furthermore, as research progresses, there may be a need for studies in larger animal models whose physiology more closely resembles that of humans before considering clinical trials. The complexity of oxysterol biology, with its diverse and sometimes opposing effects, necessitates a cautious and thorough approach to preclinical in vivo research. nih.gov
Future Directions and Therapeutic Potential
Elucidation of Novel Receptors and Binding Partners for 22-Hydroxycholesterol
While the interactions of this compound with nuclear receptors like the Liver X Receptors (LXR) and Farnesoid X Receptor (FXR) are well-documented, the full spectrum of its binding partners is likely much broader. taylorandfrancis.comnih.gov Future research will focus on identifying and characterizing novel receptors and interacting proteins to fully comprehend its mechanism of action.
One significant finding is the direct, stereospecific binding of 22R-Hydroxycholesterol to the beta-Amyloid (Aβ) peptide, which is implicated in Alzheimer's disease. nih.gov This interaction appears to neutralize the neurotoxic effects of Aβ, suggesting a neuroprotective role for the oxysterol. nih.gov In contrast, its enantiomer, 22S-Hydroxycholesterol, does not exhibit this protective effect. nih.gov
Beyond nuclear receptors and pathogenic peptides, other potential binding partners include oxysterol-binding proteins (OSBP) and their related proteins (ORPs), which are involved in lipid transport and sensing. pnas.org Chemoproteomics approaches, utilizing structurally precise photoaffinity probes, are powerful tools for the unbiased, proteome-wide identification of oxysterol interactors in their native membrane environment. nih.gov Such studies have begun to map the interaction landscape of other hydroxycholesterols, identifying previously unknown binding proteins involved in cholesterol homeostasis and metabolic processes. nih.gov Applying these techniques to this compound will be crucial in uncovering new signaling pathways and cellular functions.
Table 1: Known and Potential Binding Partners for this compound
| Binding Partner | Type | Known/Potential Interaction | Implication |
|---|---|---|---|
| Liver X Receptor (LXR) | Nuclear Receptor | Known Agonist | Regulation of lipid metabolism and inflammation. taylorandfrancis.comwikipedia.org |
| Farnesoid X Receptor (FXR) | Nuclear Receptor | Known Agonist | Regulation of bile acid synthesis and BSEP expression. nih.gov |
| Beta-Amyloid (Aβ) Peptide | Pathogenic Peptide | Direct binding (22R isomer) | Neuroprotection against Aβ toxicity in Alzheimer's disease. nih.gov |
| Oxysterol-Binding Protein (OSBP) | Lipid Transport Protein | Potential Interactor | Regulation of intracellular lipid transport and signaling. pnas.org |
Understanding Cell-Type Specificity and Context-Dependent Actions in Complex Biological Systems
The biological effects of this compound are not uniform across all cell types; instead, they are highly dependent on the specific cellular context and environment. This cell-type specificity is a critical area of investigation for understanding its physiological roles and harnessing its therapeutic potential.
A prime example of this is the differential effect of 22(S)-Hydroxycholesterol on lipid and glucose metabolism in various human-derived cells. nih.gov In a comparative study, 22(S)-HC was found to decrease de novo lipogenesis in myotubes and liver-derived HepG2 cells, while increasing it in pre-adipocyte SGBS cells. nih.gov Furthermore, it downregulated the fatty acid synthase gene in myotubes but upregulated it in SGBS cells. nih.gov These divergent effects highlight how the cellular machinery and regulatory networks of different tissues dictate the ultimate response to this oxysterol.
The context-dependent actions of this compound also extend to the immune system. For instance, 22(R)-Hydroxycholesterol has been shown to induce the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) on maturing dendritic cells (DCs), leading to the release of pro-inflammatory cytokines. taylorandfrancis.com This suggests a role in modulating immune responses, which could be beneficial or detrimental depending on the pathological context, such as in cancer or inflammatory diseases. taylorandfrancis.com Similarly, exposure of T-cells and peripheral blood mononuclear cells to this compound can inhibit the function of chemokine receptors, thereby affecting cell migration and immune surveillance. nih.gov
Future studies must employ single-cell analysis and tissue-specific models to dissect these nuanced actions. Understanding why a myotube responds differently than an adipocyte or a neuron will be key to developing targeted therapies that maximize efficacy while minimizing off-target effects.
Table 2: Cell-Type Specific Effects of this compound
| Cell Type | Stereoisomer | Effect | Reference |
|---|---|---|---|
| Myotubes | 22(S)-HC | Decreased de novo lipogenesis, downregulated fatty acid synthase. | nih.gov |
| HepG2 (Hepatocytes) | 22(S)-HC | Decreased de novo lipogenesis. | nih.gov |
| SGBS (Adipocytes) | 22(S)-HC | Increased de novo lipogenesis, upregulated fatty acid synthase. | nih.gov |
| Dendritic Cells | 22(R)-HC | Induction of TREM-1 expression and pro-inflammatory cytokine release. | taylorandfrancis.com |
| Neuronal Cells (PC12, NT2N) | 22(R)-HC | Protection against Beta-Amyloid-induced cytotoxicity. | nih.gov |
Exploring Stereoisomer-Specific Therapeutic Applications for Metabolic and Neurological Disorders
The chirality at the C-22 position results in two distinct stereoisomers, 22(R)-Hydroxycholesterol and 22(S)-Hydroxycholesterol, which can exhibit markedly different biological activities. This stereospecificity is a crucial consideration for developing targeted therapeutic applications, particularly for metabolic and neurological disorders.
Neurological Disorders: In the context of neurodegeneration, particularly Alzheimer's disease, the 22R isomer has shown significant promise. Research has demonstrated that 22(R)-Hydroxycholesterol can protect both rodent and human neuronal cell lines from beta-Amyloid (Aβ)-induced cell death. nih.gov This neuroprotective effect is highly stereospecific, as the 22(S) enantiomer fails to provide similar protection. nih.gov The mechanism appears to involve the direct binding of 22(R)-HC to the Aβ peptide, thereby inactivating its toxic properties. nih.gov This finding opens a potential therapeutic avenue for Alzheimer's disease, focusing specifically on the administration or modulation of the 22R isomer. Levels of 24S-hydroxycholesterol, another brain-abundant oxysterol, are often altered in neurodegenerative diseases, serving as a biomarker for neuronal loss or damage. nih.govresearchgate.net Exploring the interplay between 22R-hydroxycholesterol and other brain oxysterols could provide further insights.
Metabolic Disorders: In the metabolic arena, the 22(S) isomer has garnered attention for its potential role in managing conditions like type 2 diabetes. Studies on various cell types metabolically active tissues have shown that 22(S)-Hydroxycholesterol can reduce lipogenesis and lipid accumulation in muscle and liver cells. nih.gov This suggests a potential to counteract the ectopic lipid deposition in non-adipose tissues, a key factor in insulin (B600854) resistance. nih.gov While it acts as an LXR agonist, its effects are distinct from synthetic LXR agonists, indicating a more nuanced mechanism of action that could be therapeutically advantageous. nih.gov The dysregulation of other oxysterols, such as 27-hydroxycholesterol, is also implicated in metabolic inflammation ("meta-inflammation"), a chronic, low-grade inflammation associated with metabolic disorders. nih.gov Understanding the specific role of this compound isomers in this context is a vital area for future research.
Development of Targeted Modulators for this compound Production or Action
Given the diverse and specific biological effects of this compound, the development of molecules that can precisely modulate its synthesis or its interaction with downstream targets represents a promising therapeutic strategy. This involves two main approaches: targeting the enzymes responsible for its production and creating molecules that modulate its receptor interactions.
The synthesis of this compound is a key step in the conversion of cholesterol to steroid hormones, catalyzed by cytochrome P450 enzymes, particularly the cholesterol side-chain cleavage enzyme (P450scc). taylorandfrancis.com Developing specific inhibitors or activators for these enzymes could allow for the fine-tuning of this compound levels in specific tissues. For example, in conditions where reducing its levels might be beneficial, targeted inhibitors could be employed. Conversely, activators could be used in situations like neurodegenerative disease where higher levels of the 22R isomer might be protective. drugtargetreview.com
The second approach is to develop selective receptor modulators. Since this compound acts on nuclear receptors like LXR and FXR, designing ligands that mimic or block its effects in a tissue-selective manner is a key goal. The ability of 22(S)-HC to reduce lipid accumulation in liver and muscle cells without the broad lipogenic effects of some synthetic LXR agonists suggests it is a selective LXR modulator. nih.gov Further development of compounds that replicate these desirable effects could lead to new treatments for metabolic syndrome and type 2 diabetes. nih.gov Similarly, understanding the precise binding site of 22(R)-HC on the Aβ peptide could enable the design of small-molecule mimetics that offer neuroprotection. nih.gov
Integration with Systems Biology and Omics Approaches for Comprehensive Profiling
To fully grasp the complex role of this compound, it is essential to move beyond single-pathway analyses and adopt a more holistic, systems-level perspective. The integration of various "omics" technologies—such as lipidomics, proteomics, transcriptomics, and metabolomics—provides a powerful framework for achieving a comprehensive profile of the molecule's biological impact. nih.govembopress.org
Lipidomics and Metabolomics: These approaches can provide a detailed snapshot of the lipid and metabolite landscape within a cell or tissue following treatment with this compound. creative-proteomics.com This allows researchers to map the downstream metabolic consequences of its signaling, identifying changes in fatty acids, other sterols, and signaling lipids. creative-proteomics.com Mass spectrometry-based lipidomics is crucial for quantifying levels of this compound and its various metabolites in biological samples. creative-proteomics.comnih.gov
Proteomics: By analyzing the entire protein content of a cell, proteomics can reveal how this compound alters protein expression and post-translational modifications. unimi.it This can help identify novel downstream effector proteins and pathways that are modulated by its signaling. Furthermore, chemoproteomic strategies can be used to directly identify the full spectrum of proteins that bind to this compound in a cellular context. nih.gov
Transcriptomics: Analyzing changes in gene expression via transcriptomics reveals the genetic programs that are switched on or off by this compound. This is particularly useful for understanding its effects as a nuclear receptor agonist, detailing the target genes regulated by LXR and FXR activation. nih.gov
By integrating these multi-omics datasets, researchers can construct detailed network models of the molecular interactions governed by this compound. nih.gov This systems biology approach will be indispensable for identifying key nodes in its signaling network, predicting its effects in different biological contexts, and discovering novel biomarkers and therapeutic targets related to its function in health and disease. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 22(R)-Hydroxycholesterol |
| 22(S)-Hydroxycholesterol |
| 24S-hydroxycholesterol |
| 27-hydroxycholesterol |
| Beta-Amyloid |
| Cholesterol |
| Pregnenolone (B344588) |
| Chenodeoxycholic acid (CDCA) |
| Fatty acid |
| Glucose |
Q & A
Basic: How is 22-hydroxycholesterol detected and quantified in biological samples?
Methodological Answer:
Detection and quantification of this compound (22-HC) require lipid extraction and advanced analytical techniques.
- Lipid Extraction: The Bligh-Dyer method is widely used for lipid isolation, employing chloroform-methanol-water mixtures to separate lipids from biological matrices (e.g., serum or tissues) .
- Quantification: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard. For example, metabolomics studies have identified 22-HC in serum with a relative standard deviation (RSD) of 11% in quality control samples, ensuring reproducibility .
- Validation: Include internal standards (e.g., deuterated oxysterols) to correct for matrix effects and ensure accuracy in complex samples .
Basic: What experimental approaches study the enzymatic biosynthesis of this compound?
Methodological Answer:
Enzymatic pathways are investigated using isotope labeling and enzyme kinetics:
- Isotope Tracer Studies: Oxygen isotopes (¹⁶O₂/¹⁸O₂) track oxygen incorporation during cholesterol side-chain cleavage, revealing intermediates like (20R,22R)-dihydroxycholesterol .
- Enzyme Assays: Measure binding affinities (e.g., dissociation constants, Kd) of cholesterol side-chain cleavage enzyme (CYP11A1) to intermediates. For example, 22-HC has a Kd of 4.9 nM, indicating high affinity compared to cholesterol (Kd = 5000 nM) .
- Stereochemical Analysis: Use GC-MS or NMR to resolve stereoisomers (e.g., 22S vs. 22R configurations), which influence biological activity .
Basic: What is the role of this compound in nuclear receptor signaling?
Methodological Answer:
22-HC modulates nuclear receptors, but mechanisms vary:
- LXR Activation: Early studies suggested 22-HC activates liver X receptor (LXR) to regulate cholesterol efflux .
- FXR Activation: Recent evidence shows 22(R)-HC induces bile salt export pump (BSEP) via farnesoid X receptor (FXR), not LXR. Promoter assays with mutated FXR binding sites (e.g., IR1 element) confirm this pathway .
- Experimental Design: Use receptor knockout models or siRNA silencing to distinguish LXR vs. FXR contributions in vitro .
Advanced: How do discrepancies in nuclear receptor activation pathways impact mechanistic studies?
Methodological Answer:
Contradictions in receptor activation require careful experimental design:
- Ligand Specificity: 22(R)-HC binds FXR via residues R331 and I352, while chenodeoxycholic acid (CDCA) requires L340 and R351. Use site-directed mutagenesis to map binding domains .
- Cross-Talk: Co-activator recruitment assays (e.g., FRET) can identify overlapping pathways between LXR and FXR in lipid metabolism .
- In Vivo Models: Treat LXRα/β or FXR knockout mice with 22-HC to isolate receptor-specific effects on gene expression (e.g., SREBP-1 for lipogenesis) .
Advanced: What challenges exist in quantifying this compound in complex matrices?
Methodological Answer:
Key challenges and solutions include:
- Matrix Effects: Serum proteins and phospholipids interfere with detection. Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to purify oxysterols .
- Isomer Discrimination: 22S and 22R isomers co-elute in LC. Employ chiral columns or derivatization (e.g., trimethylsilyl ethers) for resolution .
- Sensitivity: Optimize MS parameters (e.g., collision energy) for low-abundance 22-HC. Limit of quantification (LOQ) should be ≤1 nM for clinical relevance .
Advanced: How does this compound influence disease mechanisms (e.g., asthma)?
Methodological Answer:
Metabolomics and correlation analyses reveal disease links:
- Asthma Severity: 22-HC levels correlate with sphingosine-1-phosphate (S1P) and α-linolenic acid in serum, forming a "metabotype" linked to immune dysregulation. Use spring-embedded network analysis to identify metabolite clusters .
- Functional Studies: Treat airway epithelial cells with 22-HC and measure inflammatory markers (e.g., IL-33) to validate pro-inflammatory roles .
Advanced: How is this compound used in synthetic pathways (e.g., vitamin D analogs)?
Methodological Answer:
22-HC serves as a precursor in fluorinated vitamin D synthesis:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
